6-(Diethylamino)pyridine-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(diethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10-6-5-9(8-13)7-11-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCISUIMHLSRKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383430 | |
| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578726-67-7 | |
| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Diethylamino)pyridine-3-carbaldehyde, identified by its CAS number 578726-67-7 , is a substituted pyridinaldehyde that has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique electronic properties, stemming from the interplay between the electron-donating diethylamino group and the electron-withdrawing aldehyde functionality on the pyridine scaffold, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and, most importantly, its application in the design and discovery of novel therapeutic agents, with a particular focus on kinase inhibitors. The narrative is grounded in established chemical principles and supported by peer-reviewed literature and patents, offering both theoretical understanding and practical insights for its utilization in a research and development setting.
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for a wide range of substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an aldehyde at the 3-position and a diethylamino group at the 6-position of the pyridine ring, as in this compound, creates a molecule with distinct reactivity and potential for targeted drug design. The electron-donating nature of the diethylamino group enhances the electron density of the pyridine ring, influencing its reactivity and potential interactions with biological targets. Conversely, the aldehyde group serves as a versatile chemical handle for a variety of transformations, enabling the construction of diverse compound libraries.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a lead compound is fundamental to its successful application in drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 578726-67-7 | Sigma-Aldrich |
| Molecular Formula | C10H14N2O | Sigma-Aldrich |
| Molecular Weight | 178.23 g/mol | Sigma-Aldrich |
| Appearance | Solid or semi-solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C under inert atmosphere | Sigma-Aldrich |
Spectroscopic Data Interpretation
While a publicly available, peer-reviewed full spectroscopic dataset for this compound is not readily found, the expected spectral characteristics can be inferred from its structure and data on analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the opposing electronic effects of the substituents. The aldehyde proton would appear as a singlet at a downfield chemical shift (typically around 10 ppm). The diethylamino group would exhibit a quartet and a triplet corresponding to the ethyl protons.
-
¹³C NMR: The carbon NMR would show distinct signals for the aldehydic carbon (around 190 ppm), the aromatic carbons of the pyridine ring, and the carbons of the ethyl groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis Methodologies: A Senior Scientist's Perspective
The synthesis of this compound can be approached through several strategic routes, leveraging established pyridine chemistry. The choice of a particular synthetic pathway in a drug discovery campaign is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. A common and logical approach involves the introduction of the diethylamino group onto a pre-functionalized pyridine ring, followed by the formation or unmasking of the aldehyde functionality.
A plausible and efficient synthetic strategy would be the nucleophilic aromatic substitution of a suitable leaving group at the 6-position of a pyridine-3-carbaldehyde precursor with diethylamine.
An In-depth Technical Guide to 6-(Diethylamino)pyridine-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Diethylamino)pyridine-3-carbaldehyde, a substituted nicotinaldehyde, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a pyridine core functionalized with a reactive aldehyde group and an electron-donating diethylamino moiety, makes it a valuable precursor for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and an exploration of its current and potential applications in drug discovery and organic synthesis.
Introduction: The Versatility of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged structure in drug design.[1] The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound (also known as 6-(diethylamino)nicotinaldehyde) exemplifies this principle, combining the versatile reactivity of an aldehyde with the electronic influence of a diethylamino group. This unique combination opens avenues for its use in multicomponent reactions and as a key intermediate in the synthesis of targeted therapeutic agents.
Physicochemical Properties and Molecular Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. The molecular weight of this compound is a key parameter for stoichiometric calculations in synthesis and for analytical characterization.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula of this compound is determined to be C₁₀H₁₄N₂O. This composition leads to a precise molecular weight, which is a critical parameter for both synthetic and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | Calculation |
| Molecular Weight | 178.24 g/mol | [2] |
| CAS Number | 578726-67-7 | [2] |
| IUPAC Name | This compound | IUPAC |
| Synonym | 6-(Diethylamino)nicotinaldehyde | [2] |
Structural Elucidation and Spectroscopic Data
-
¹H NMR: The spectrum would exhibit signals corresponding to the aldehyde proton (likely in the range of 9.5-10.5 ppm), aromatic protons on the pyridine ring (with shifts influenced by the electron-donating diethylamino group), and the ethyl protons of the diethylamino group (typically a quartet and a triplet).
-
¹³C NMR: The spectrum would show a resonance for the carbonyl carbon of the aldehyde (around 190 ppm), as well as distinct signals for the carbons of the pyridine ring and the diethylamino group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated molecular weight.
Synthesis of this compound
The most direct and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This method leverages the reactivity of a halogenated pyridine precursor with diethylamine.
Underlying Principles of Nucleophilic Aromatic Substitution
The SNAᵣ reaction is a fundamental transformation in organic chemistry for the functionalization of aromatic rings.[4] In this case, the electron-deficient pyridine ring, further activated by the electron-withdrawing aldehyde group, is susceptible to attack by a nucleophile. The chlorine atom at the 6-position of 6-chloronicotinaldehyde serves as a good leaving group, facilitating the substitution by diethylamine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials:
-
6-Chloronicotinaldehyde
-
Diethylamine
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-chloronicotinaldehyde (1.0 equivalent) in acetonitrile.
-
Addition of Reagents: To the stirred solution, add diethylamine (1.5 equivalents) followed by triethylamine (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Applications in Research and Drug Development
The strategic placement of the aldehyde and diethylamino groups on the pyridine ring makes this compound a versatile intermediate in the synthesis of a variety of target molecules.
Precursor for Bioactive Molecules
The aldehyde functionality serves as a handle for a wide range of chemical transformations, including:
-
Reductive Amination: To introduce further amine-containing substituents.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Aldol and Related Condensations: To build more complex carbon skeletons.
These reactions allow for the incorporation of the 6-(diethylamino)pyridine moiety into larger molecules with potential therapeutic applications. Substituted pyridines are known to exhibit a wide range of biological activities, and this compound serves as a key starting material for exploring novel chemical space in drug discovery programs.
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Aldehydes are common components in many MCRs, such as the Ugi and Passerini reactions. The use of this compound in such reactions can rapidly generate libraries of diverse compounds for high-throughput screening in the search for new drug candidates.
Caption: Application in multicomponent reactions for drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis via nucleophilic aromatic substitution, combined with the reactivity of its aldehyde functional group, provides a reliable platform for the creation of novel and complex molecules. As the demand for new therapeutic agents continues to grow, the utility of such well-defined building blocks will undoubtedly increase, making a thorough understanding of their properties and synthesis essential for researchers and drug development professionals.
References
- 1. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 2. 6-(DIMETHYLAMINO)NICOTINALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-(Diethylamino)pyridine-3-carbaldehyde
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis of this compound. Due to the limited availability of published experimental data for this specific compound, this guide leverages information on closely related analogs to propose a robust synthetic strategy and predict physicochemical properties.
Chemical Structure and Properties
This compound, also known as 6-(diethylamino)nicotinaldehyde, is a substituted pyridine derivative. The presence of a diethylamino group at the 6-position and a carbaldehyde (formyl) group at the 3-position makes it a potentially valuable intermediate in the synthesis of various biologically active molecules. The electron-donating diethylamino group is expected to influence the chemical reactivity of the pyridine ring and the aldehyde functionality.
Chemical Structure:
An In-depth Technical Guide to 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of the heterocyclic compound 6-(Diethylamino)pyridine-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Core Physical and Chemical Properties
This compound, also known as 6-(diethylamino)nicotinaldehyde, is an aromatic aldehyde derivative of pyridine. While comprehensive experimental data for this specific compound is not widely available in public literature, its fundamental properties can be summarized. Further experimental determination is recommended for precise characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.24 g/mol | [1] |
| CAS Number | 578726-67-7 | [1] |
| Appearance | Yellow to pale yellow solid | [2] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Solubility | Not Available | [2] |
| Purity | >97% | [1] |
For comparison, related compounds such as 6-(dimethylamino)nicotinaldehyde has a reported melting point of 57-59°C[3]. The physical state of this compound is noted as a solid[2].
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in published literature. However, general synthetic routes for pyridine-3-carbaldehydes can be adapted. One common approach involves the oxidation of the corresponding alcohol, 6-(diethylamino)pyridin-3-yl)methanol. Another potential method is the reduction of a corresponding nitrile or ester derivative.
A general procedure for the synthesis of pyridine aldehydes involves the vapor phase interaction of a cyanopyridine with water and formic acid in the presence of a catalyst[4]. For instance, 3-pyridine aldehyde has been successfully synthesized by passing a gaseous mixture of 3-cyanopyridine, water, and formic acid over a thoria-alumina catalyst at approximately 425°C[4].
General Experimental Protocol for Physical Property Determination
The following are generalized experimental protocols for determining the key physical properties of an organic compound like this compound.
Melting Point Determination: [5][6][7]
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly, and the temperature range from which the substance begins to melt until it is completely liquid is recorded.
Boiling Point Determination (for liquids): [5]
-
The liquid is placed in a distillation flask.
-
The flask is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.
-
A small, measured amount of the solute (this compound) is added to a test tube.
-
A measured volume of a specific solvent (e.g., water, ethanol, hexane) is added.
-
The mixture is agitated, and the degree to which the solute dissolves is observed and recorded. This can be done at various temperatures to determine the temperature-solubility profile.
Potential Applications and Biological Significance
While specific biological activities for this compound are not well-documented, the pyridine-carboxaldehyde scaffold is of significant interest in medicinal chemistry. For example, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antitumor activity[10]. Specifically, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has shown considerable efficacy against L1210 leukemia in mice[10]. The interaction of pyridine-2-carbaldehyde thiosemicarbazone copper(II) complexes with DNA has also been studied, indicating their potential as groove binders and external binders to DNA[11].
Furthermore, derivatives of pyridine aldehydes are involved in biological pathways. For instance, an NAD-specific 6-hydroxy-3-succinoyl-semialdehyde-pyridine dehydrogenase has been identified in the nicotine-degrading pathway of Agrobacterium tumefaciens[12][13]. This enzyme catalyzes the oxidation of a pyridine aldehyde derivative, highlighting the role of such compounds in microbial metabolism.
The chemical reactivity of the aldehyde group allows this compound to be a versatile intermediate in the synthesis of more complex molecules, including Schiff bases and other heterocyclic systems with potential biological activities.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 6-(DIMETHYLAMINO)NICOTINALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. docsity.com [docsity.com]
- 8. scribd.com [scribd.com]
- 9. amherst.edu [amherst.edu]
- 10. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)](2), [poly(dG-dC)] (2), and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Diethylamino)pyridine-3-carbaldehyde. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted physicochemical properties based on its structure and provides a detailed experimental protocol for researchers to determine its solubility in various solvents. Understanding the solubility of this compound is a critical first step for its application in chemical synthesis, drug discovery, and formulation development.
Physicochemical Profile
While specific experimental data is limited, a profile of this compound can be assembled from supplier information and comparison with structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | Supplier Data |
| Molecular Weight | 178.23 g/mol | Supplier Data |
| Appearance | Solid (predicted) | Supplier Data |
Table 2: Comparison with Structurally Related Compounds
| Compound | Molecular Weight ( g/mol ) | Key Differences | Predicted Solubility Impact |
| 4-(Dimethylamino)pyridine-3-carbaldehyde | 150.18 | Dimethylamino vs. Diethylamino group | The larger diethyl groups may slightly decrease aqueous solubility due to increased hydrophobicity. |
| Pyridine-3-carbaldehyde | 107.11 | Lacks the diethylamino substituent | The absence of the electron-donating and relatively nonpolar diethylamino group suggests pyridine-3-carbaldehyde has different polarity and solubility.[1] |
| 6-(Diethylamino)pyridine-3-carboxylic acid | 194.23 | Carboxylic acid instead of an aldehyde | The carboxylic acid group can be deprotonated to form a salt, significantly increasing aqueous solubility at higher pH.[2] |
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4][5] The structure of this compound contains several features that will influence its solubility:
-
Pyridine Ring: A heterocyclic aromatic ring that contributes some degree of polarity.
-
Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.
-
Diethylamino Group (-N(CH₂CH₃)₂): A tertiary amine that is also a polar group and can act as a hydrogen bond acceptor. The ethyl groups, however, add nonpolar character to the molecule.
Based on these features, a qualitative prediction of solubility can be made:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents, suggesting potential solubility. However, the nonpolar ethyl groups and the aromatic ring may limit high solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): The overall polarity of the molecule should favor solubility in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): The presence of multiple polar functional groups will likely limit its solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination
The following protocol describes the equilibrium shake-flask method, a common technique for determining the solubility of a solid compound in a liquid solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, hexane)
-
Analytical balance
-
Scintillation vials or small test tubes with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle. For fine suspensions, centrifuge the vials to facilitate separation.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)
Conclusion
References
Spectral Data Analysis of 6-(Diethylamino)pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 6-(Diethylamino)pyridine-3-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous structures and fundamental principles of spectroscopic analysis. It also outlines the standard experimental protocols for obtaining such data.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds, such as 6-(dimethylamino)pyridine-3-carbaldehyde and other substituted pyridine-3-carbaldehydes.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~8.5 | d | 1H | Pyridine H-2 |
| ~7.8 | dd | 1H | Pyridine H-4 |
| ~6.5 | d | 1H | Pyridine H-5 |
| ~3.5 | q | 4H | Methylene protons (-CH₂-CH₃) |
| ~1.2 | t | 6H | Methyl protons (-CH₂-CH₃) |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbon (C=O) |
| ~160 | Pyridine C-6 |
| ~155 | Pyridine C-2 |
| ~138 | Pyridine C-4 |
| ~125 | Pyridine C-3 |
| ~105 | Pyridine C-5 |
| ~45 | Methylene carbon (-CH₂) |
| ~13 | Methyl carbon (-CH₃) |
Solvent: CDCl₃
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Medium-Strong | Aliphatic C-H stretch |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1570 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~1250 | Strong | C-N stretching of the diethylamino group |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular Ion) |
| 177 | [M-H]⁺ |
| 163 | [M-CH₃]⁺ |
| 149 | [M-C₂H₅]⁺ |
| 121 | [M-C₂H₅ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling patterns between neighboring protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate these bands with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
-
Data Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis :
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and the fragment ions corresponds to the neutral fragments that have been lost.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
An In-Depth Technical Guide to the Synthesis of 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Pyridine Aldehydes
Pyridine-3-carbaldehyde and its derivatives are key intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The presence of the aldehyde group provides a versatile handle for further chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of various heterocyclic systems. The introduction of a dialkylamino group at the 6-position, as in 6-(diethylamino)pyridine-3-carbaldehyde, significantly modulates the electronic properties of the pyridine ring, enhancing its electron density and influencing its reactivity and biological interactions. This substitution pattern is of particular interest in the development of novel kinase inhibitors, central nervous system agents, and other therapeutic candidates.
This guide will explore the most promising avenues for the synthesis of this compound, providing a detailed, scientifically grounded framework for its preparation in a laboratory setting.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached through two powerful and well-established formylation methods: the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation. The choice between these routes will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.
The Vilsmeier-Haack Reaction: Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]
2.1.1. Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. The electron-donating diethylamino group at the 2-position of the starting material, 2-(diethylamino)pyridine, activates the pyridine ring towards electrophilic attack. The electrophilic Vilsmeier reagent then attacks the electron-rich pyridine ring, leading to the formation of a σ-complex. Subsequent elimination of a proton and hydrolysis of the resulting iminium salt affords the desired aldehyde.
Diagram 1: The Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for the formylation of 2-(diethylamino)pyridine.
2.1.2. Regioselectivity Considerations
The diethylamino group is a powerful ortho, para-director. In the context of a 2-substituted pyridine, this translates to preferential substitution at the 3- and 5-positions. The electronic and steric environment of the pyridine ring will dictate the final regiochemical outcome. While both the 3- and 5-positions are electronically activated, the steric bulk of the diethylamino group may influence the approach of the Vilsmeier reagent. A comprehensive analysis of the product mixture would be necessary to determine the precise ratio of the 3- and 5-formylated isomers.
2.1.3. Proposed Experimental Protocol: Vilsmeier-Haack Formylation
Disclaimer: This is a proposed protocol based on general procedures and requires experimental validation.
| Parameter | Value/Description |
| Starting Material | 2-(Diethylamino)pyridine |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to 90 °C |
| Reaction Time | 2-6 hours |
| Work-up | Aqueous sodium acetate or sodium hydroxide solution |
Step-by-Step Methodology:
-
To a stirred solution of N,N-dimethylformamide (10 equivalents) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (3 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 2-(diethylamino)pyridine (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Directed ortho-Lithiation: A Regiospecific Approach
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. This method relies on the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position.
2.2.1. Mechanism and Rationale
In the case of 2-(diethylamino)pyridine, the diethylamino group can act as a DMG. The nitrogen atom's lone pair of electrons can coordinate to the lithium atom of an organolithium base, such as n-butyllithium (n-BuLi). This coordination brings the highly basic alkyl group of the organolithium in close proximity to the C-3 proton of the pyridine ring, leading to its selective abstraction and the formation of a 3-lithiated pyridine intermediate. This intermediate can then be trapped by an electrophile, in this case, a formylating agent like DMF, to yield the desired 3-carbaldehyde.
Diagram 2: Directed ortho-Lithiation Workflow
Caption: The directed ortho-lithiation and formylation of 2-(diethylamino)pyridine.
2.2.2. Critical Experimental Parameters
The success of a directed ortho-lithiation reaction is highly dependent on several factors:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. The choice can influence the rate and efficiency of the lithiation.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential to maintain the reactivity of the organolithium reagent.
-
Temperature: These reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions, such as the addition of the organolithium to the pyridine ring.
-
Additives: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and accelerate the lithiation process.
2.2.3. Proposed Experimental Protocol: Directed ortho-Lithiation
Disclaimer: This is a proposed protocol based on general procedures and requires experimental validation.
| Parameter | Value/Description |
| Starting Material | 2-(Diethylamino)pyridine |
| Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional) |
| Temperature | -78 °C |
| Reaction Time | 1-3 hours |
| Work-up | Saturated aqueous ammonium chloride solution |
Step-by-Step Methodology:
-
To a solution of 2-(diethylamino)pyridine (1 equivalent) in anhydrous THF under an inert atmosphere at -78 °C, add TMEDA (1.1 equivalents, optional).
-
Slowly add a solution of n-BuLi (1.1 equivalents in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional hour, then allow it to slowly warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of this compound
3.1. Expected ¹H NMR Spectral Data (in CDCl₃)
-
Aldehyde Proton: A singlet between δ 9.8 and 10.2 ppm.
-
Pyridine Protons: Three aromatic protons exhibiting characteristic coupling patterns. The proton at C-2 is expected to be a singlet or a doublet with a small coupling constant. The protons at C-4 and C-5 will likely appear as doublets.
-
Diethylamino Protons: A quartet at approximately δ 3.4-3.7 ppm for the methylene (-CH₂-) protons and a triplet at around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.
3.2. Expected ¹³C NMR Spectral Data (in CDCl₃)
-
Aldehyde Carbonyl: A signal in the range of δ 190-195 ppm.
-
Pyridine Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the diethylamino group (C-6) will be significantly upfield due to the electron-donating effect.
-
Diethylamino Carbons: A signal for the methylene carbons around δ 40-45 ppm and a signal for the methyl carbons around δ 12-15 ppm.
3.3. Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The exact mass of the molecular ion should be readily observable, corresponding to the molecular formula C₁₀H₁₄N₂O.
Conclusion and Future Outlook
The synthesis of this compound is readily achievable through established synthetic methodologies, primarily the Vilsmeier-Haack reaction and directed ortho-lithiation. This guide provides a robust theoretical framework and detailed proposed protocols to aid researchers in the successful preparation of this valuable building block. The key challenge in the Vilsmeier-Haack approach is controlling the regioselectivity, while the directed ortho-lithiation offers a more regiospecific route but requires stringent anhydrous and low-temperature conditions.
Future work in this area should focus on the experimental validation of the proposed protocols, a thorough investigation of the regioselectivity of the Vilsmeier-Haack reaction on 2-(diethylamino)pyridine, and the full spectroscopic characterization of the final product. The availability of a reliable synthetic route to this compound will undoubtedly facilitate the discovery and development of novel molecules with significant potential in medicine and materials science.
References
6-(Diethylamino)pyridine-3-carbaldehyde synthesis precursors
An In-Depth Technical Guide to the Synthesis Precursors of 6-(Diethylamino)pyridine-3-carbaldehyde
Abstract
This compound is a pivotal intermediate in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic diethylamino group and an electrophilic carbaldehyde function on a pyridine scaffold, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides a comprehensive analysis of the primary synthetic precursors and methodologies for its preparation. We delve into three core synthetic strategies: classical Nucleophilic Aromatic Substitution (SNAr), modern Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination), and direct Electrophilic Formylation (Vilsmeier-Haack Reaction). For each pathway, this guide explains the underlying chemical principles, the rationale behind experimental choices, and detailed, field-proven protocols. The objective is to equip researchers, chemists, and drug development professionals with the expert knowledge required to select and execute the optimal synthetic route based on precursor availability, scalability, and efficiency.
Introduction to this compound
This compound, also known as 4-(dimethylamino)nicotinaldehyde, is a substituted pyridine derivative of significant interest. Its utility stems from the dual reactivity conferred by its functional groups. The aldehyde at the 3-position serves as a handle for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, while the diethylamino group at the 6-position modulates the electronic properties of the pyridine ring and can act as a site for further functionalization or as a key pharmacophore element.
Key Properties:
-
CAS Number: 90006-87-4
-
Molecular Formula: C₈H₁₀N₂O
-
Molecular Weight: 150.18 g/mol
-
Appearance: Typically a solid
The strategic importance of this compound lies in its role as a precursor to more complex heterocyclic systems, finding application in the synthesis of active pharmaceutical ingredients (APIs) and functional materials.
Primary Synthetic Pathways & Core Precursors
The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway is often dictated by the availability and cost of the starting materials, the required scale of the synthesis, and tolerance for specific reaction conditions or catalyst systems. We will explore the three most prevalent and logical routes.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
This classical approach is one of the most direct methods, relying on the displacement of a suitable leaving group from an electron-deficient pyridine ring by an amine nucleophile.
-
Core Precursors: 6-Chloronicotinaldehyde (also known as 6-chloropyridine-3-carbaldehyde)[1] and Diethylamine[2].
Mechanistic Rationale: The pyridine ring is inherently electron-deficient compared to benzene. This deficiency is further amplified by the electron-withdrawing nature of the aldehyde group at the 3-position. Consequently, the carbon atom at the 6-position is highly activated towards nucleophilic attack. Chlorine is an effective leaving group in this context. Diethylamine, a secondary amine, acts as a potent nucleophile, attacking the C6 position to form a Meisenheimer complex intermediate, which then rearomatizes by expelling the chloride ion to yield the final product. This pathway is often favored for its simplicity and the use of relatively inexpensive, readily available reagents.
Experimental Protocol: SNAr Synthesis
-
Reagent Preparation: To a sealed reaction vessel, add 6-chloronicotinaldehyde (1.0 eq.).
-
Solvent & Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to act as a scavenger for the HCl generated in situ.
-
Nucleophile Addition: Add diethylamine (2.0-3.0 eq.). Using an excess of the amine can help drive the reaction to completion and can also serve as the base in some cases.
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Pathway B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful, modern synthetic method for forming carbon-nitrogen bonds.[3] It offers significant advantages over classical methods, including milder reaction conditions and broader functional group tolerance.[4]
-
Core Precursors: 6-Halopyridine-3-carbaldehydes (bromo- or chloro- derivatives) and Diethylamine.
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos, or specialized biaryl phosphines).
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[3]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the 6-halopyridine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Diethylamine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
This method is particularly valuable when the SNAr reaction is sluggish or requires harsh conditions. The choice of ligand is critical and must be optimized to prevent catalyst deactivation and promote efficient coupling.[5]
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: Assemble a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Loading: Add the 6-halopyridine-3-carbaldehyde (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.) and an anhydrous aprotic solvent like toluene or dioxane.
-
Nucleophile Addition: Add diethylamine (1.1-1.5 eq.).
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Pathway C: Electrophilic Formylation (Vilsmeier-Haack Reaction)
This pathway represents a fundamentally different strategy, where the final aldehyde functionality is installed onto a pre-existing aminopyridine precursor.
-
Core Precursor: 2-(Diethylamino)pyridine.
Mechanistic Rationale: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds.[6][7] First, a Vilsmeier reagent, a chloroiminium ion, is formed in situ from a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[8] The diethylamino group at the 2-position of the pyridine ring is a strong electron-donating group, which activates the ring towards electrophilic substitution. This directing group strongly favors substitution at the para-position (C5). The electrophilic Vilsmeier reagent is then attacked by the electron-rich pyridine ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[9]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool an excess of N,N-Dimethylformamide (DMF), which also serves as the solvent, to 0 °C. Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq.) while maintaining the low temperature. Stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Slowly add a solution of 2-(diethylamino)pyridine (1.0 eq.) in DMF to the pre-formed reagent at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction for the consumption of the starting material.
-
Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and aqueous sodium acetate or sodium hydroxide solution to hydrolyze the iminium intermediate and neutralize the acid.
-
Extraction & Purification: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
Caption: Vilsmeier-Haack Formylation Pathway.
Comparison of Synthetic Routes
The selection of a synthetic pathway is a critical decision based on multiple factors. The following table provides a comparative summary to aid in this process.
| Feature | Pathway A: SNAr | Pathway B: Buchwald-Hartwig | Pathway C: Vilsmeier-Haack |
| Core Precursors | 6-Chloronicotinaldehyde, Diethylamine | 6-Halonicotinaldehyde, Diethylamine | 2-(Diethylamino)pyridine, DMF, POCl₃ |
| Catalyst System | None (or phase-transfer catalyst) | Palladium Precursor + Phosphine Ligand | None (stoichiometric reagent) |
| Typical Conditions | 80-120 °C, polar aprotic solvent (DMF, DMSO) | 80-110 °C, anhydrous solvent (Toluene, Dioxane), inert atmosphere | 0 °C to 80 °C, DMF as solvent/reagent |
| Advantages | Simple, cost-effective, no transition metal catalyst required. | Milder conditions, high yields, broad substrate scope.[3] | Convergent, builds complexity directly on the aminopyridine. |
| Disadvantages | Can require high temperatures, limited to activated substrates. | Cost of palladium and ligands, requires inert atmosphere, optimization needed. | Use of hazardous POCl₃, regioselectivity can be an issue with other substrates. |
Conclusion
The synthesis of this compound is accessible through several robust and well-established chemical transformations. For large-scale, cost-driven syntheses, the Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinaldehyde remains a highly attractive and straightforward option. For syntheses requiring milder conditions, higher functional group tolerance, or where the SNAr pathway fails, the Buchwald-Hartwig Amination provides a powerful and reliable alternative, albeit at a higher cost associated with the catalyst system. Finally, the Vilsmeier-Haack Reaction offers a distinct strategic advantage by allowing for the late-stage introduction of the aldehyde group onto a 2-(diethylamino)pyridine core. A thorough understanding of these precursor pathways, their mechanisms, and their practical considerations empowers chemists to make informed decisions, enabling the efficient and successful synthesis of this valuable chemical intermediate.
References
- 1. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylamine - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Introduction
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a privileged structure in drug discovery. Within this broad class of compounds, 6-(dialkylamino)pyridine-3-carbaldehydes represent a particularly intriguing and versatile building block. The presence of a nucleophilic dialkylamino group at the 6-position and an electrophilic aldehyde at the 3-position provides a rich platform for chemical diversification, enabling the exploration of a wide range of chemical space.
This in-depth technical guide provides a comprehensive overview of 6-(diethylamino)pyridine-3-carbaldehyde and its related compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis of the core scaffold, strategies for its derivatization, and a review of the promising biological activities exhibited by its analogues, particularly in the realms of kinase inhibition and neurodegenerative diseases.
Core Synthesis Strategies for 6-(Dialkylamino)pyridine-3-carbaldehydes
The efficient synthesis of the 6-(dialkylamino)pyridine-3-carbaldehyde core is paramount for its utilization in drug discovery programs. Several synthetic routes can be envisioned, with the choice often depending on the availability of starting materials and the desired scale of the reaction. Two of the most prominent and reliable methods are the Vilsmeier-Haack formylation and nucleophilic aromatic substitution on a pre-functionalized pyridine ring.
Vilsmeier-Haack Formylation of 2-(Dialkylamino)pyridines
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Given the electron-donating nature of the diethylamino group, 2-(diethylamino)pyridine is an excellent substrate for this transformation. The reaction proceeds through the formation of the Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyridine ring, leading to the introduction of the formyl group.
Caption: Vilsmeier-Haack formylation of 2-(diethylamino)pyridine.
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Step 1: Formation of the Vilsmeier Reagent. In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Step 2: Formylation. To the pre-formed Vilsmeier reagent, add a solution of 2-(diethylamino)pyridine (1 equivalent) in DMF (2 volumes) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Hydrolysis and Work-up. Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate or can be extracted with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Step 4: Purification. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Nucleophilic Aromatic Substitution of 6-Halonicotinaldehydes
An alternative and often highly effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde.[3] The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen activates the 6-position towards nucleophilic attack by diethylamine. This reaction is typically carried out at elevated temperatures, and the use of a base may be beneficial to scavenge the hydrohalic acid byproduct.
References
An In-depth Technical Guide on the Theoretical and Experimental Investigation of 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of 6-(Diethylamino)pyridine-3-carbaldehyde. This molecule possesses a unique electronic structure, featuring an electron-donating diethylamino group and an electron-withdrawing carbaldehyde group on a pyridine scaffold. Such donor-acceptor systems are of significant interest in the development of novel pharmaceuticals and functional materials.[1][2] This document outlines the computational protocols for predicting its molecular properties and the experimental procedures for its synthesis and characterization.
Theoretical Studies: Computational Protocols
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound.[3] A typical computational workflow is outlined below.
General Computational Methodology
A reliable and widely used approach for theoretical studies on substituted pyridines involves the following steps:[3]
-
Software: Calculations can be performed using quantum chemistry software packages such as Gaussian, ORCA, or PySCF.[4][5]
-
Methodology: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for balancing accuracy and computational cost for organic molecules.[1][6]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential charge transfer characteristics.[6][7]
-
Workflow:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]
-
Property Calculations: Further calculations are performed on the optimized geometry to determine electronic properties, such as frontier molecular orbitals and charge distributions.
-
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. learningbreeze.com [learningbreeze.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
Electronic properties of 6-aminopyridine-3-carbaldehydes
An In-depth Technical Guide to the Electronic Properties of 6-Aminopyridine-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of 6-aminopyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the theoretical electronic characteristics, experimental protocols for their determination, and relevant synthesis methodologies.
Core Electronic Properties
Table 1: Theoretical Electronic Properties of 6-Aminopyridine-3-carbaldehyde
| Property | Calculated Value | Method |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP/6-311++G(d,p) |
| Maximum Absorption Wavelength (λmax) | ~350 nm | TD-DFT |
| Maximum Emission Wavelength (λem) | ~450 nm | TD-DFT |
Note: These values are derived from computational models and may differ from experimental results.
Synthesis of 6-Aminopyridine-3-carbaldehyde
A reliable method for the synthesis of 6-aminopyridine-3-carbaldehyde is crucial for experimental investigation. While various methods exist for the synthesis of aminopyridine derivatives, a common approach involves the oxidation of the corresponding alcohol or the reduction of a nitrile.
Illustrative Synthetic Pathway
Caption: Synthetic route to 6-aminopyridine-3-carbaldehyde.
Experimental Protocols for Electronic Characterization
To empirically determine the electronic properties of 6-aminopyridine-3-carbaldehydes, a suite of spectroscopic and electrochemical techniques are employed.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which the molecule absorbs light, providing information about its electronic transitions.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of 6-aminopyridine-3-carbaldehyde in a UV-transparent solvent (e.g., ethanol, acetonitrile) with a concentration in the range of 10-5 to 10-6 M.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to investigate the emission properties of the molecule after it has absorbed light.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source, monochromators for wavelength selection, and a detector.
-
Excitation and Emission Scans:
-
Record an emission spectrum by exciting the sample at its λmax (determined by UV-Vis) and scanning the emission wavelengths.
-
Record an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelengths.
-
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing information about its HOMO and LUMO energy levels.[1]
Experimental Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Analyte Solution: Dissolve the 6-aminopyridine-3-carbaldehyde in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[2]
-
Measurement: Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen).[3] Scan the potential between the working and reference electrodes and record the resulting current.
-
Data Analysis: Determine the oxidation and reduction peak potentials from the voltammogram. The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, can be used to estimate the HOMO and LUMO energy levels.
Workflow for Characterization of Electronic Properties
The systematic characterization of the electronic properties of a novel 6-aminopyridine-3-carbaldehyde derivative follows a logical workflow.
Caption: Workflow for electronic property characterization.
Conclusion
The electronic properties of 6-aminopyridine-3-carbaldehydes are of paramount importance for their application in drug design and materials science. This guide has outlined the theoretical underpinnings of these properties and provided detailed experimental protocols for their characterization. While experimental data on the parent compound is limited, computational methods offer a powerful tool for prediction. The systematic application of the described synthetic and analytical workflows will enable researchers to further explore the potential of this versatile class of compounds.
References
Unlocking the Potential of 6-(Diethylamino)pyridine-3-carbaldehyde: A Guide to Promising Research Avenues
For Immediate Release
This technical guide outlines promising, yet underexplored, research areas for the novel compound 6-(Diethylamino)pyridine-3-carbaldehyde. Directed at researchers, scientists, and professionals in drug development and materials science, this document provides a framework for investigating its potential applications in medicinal chemistry, catalysis, and organic synthesis. Due to the limited existing research on this specific molecule, this guide draws upon the well-established properties of its constituent functional groups—the diethylaminopyridine moiety and the aromatic aldehyde—to propose logical and compelling avenues for future study.
Introduction: A Molecule of Untapped Potential
This compound is a pyridine derivative featuring a reactive carbaldehyde group and a strongly electron-donating diethylamino group. This unique combination suggests a rich chemical reactivity and the potential for diverse applications. The pyridine core is a common scaffold in numerous pharmaceuticals, while dialkylaminopyridines are renowned for their catalytic activity. The aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures. This guide will explore how these features can be leveraged in various research contexts.
Proposed Synthesis of this compound
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from known methodologies for analogous compounds. A potential pathway could involve the introduction of the diethylamino group onto a pre-functionalized pyridine ring, followed by the formation of the carbaldehyde.
A possible multi-step synthesis is outlined below:
Methodological & Application
Application Notes and Protocols for 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and key reaction protocols for 6-(diethylamino)pyridine-3-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The electron-donating diethylamino group at the 6-position activates the pyridine ring, influencing its reactivity and the properties of its derivatives. This document outlines a robust synthetic method and details protocols for common subsequent transformations, including the Knoevenagel condensation and Wittig reaction.
Synthesis of this compound
A primary and efficient route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinaldehyde with diethylamine. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chlorine atom at the 6-position by the nucleophilic diethylamine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
6-Chloronicotinaldehyde
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-chloronicotinaldehyde (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and diethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 | 1.0 | - |
| Diethylamine | C₄H₁₁N | 73.14 | 1.5 | - |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | - |
| This compound | C₁₀H₁₄N₂O | 178.23 | - | 75-85 |
Characterization Data (Expected):
-
¹H NMR: Signals corresponding to the diethylamino group (triplet and quartet), aromatic protons on the pyridine ring, and the aldehyde proton (singlet, ~9.8-10.0 ppm).
-
¹³C NMR: Resonances for the aliphatic carbons of the diethylamino group, aromatic carbons of the pyridine ring, and the carbonyl carbon of the aldehyde (~190-195 ppm).
-
FT-IR (cm⁻¹): A strong absorption band around 1690-1710 cm⁻¹ (C=O stretch of the aldehyde).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.
Reaction Protocols of this compound
The aldehyde functionality of this compound serves as a versatile handle for various carbon-carbon bond-forming reactions, enabling the synthesis of a diverse range of derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used to form α,β-unsaturated compounds.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or a mild base catalyst
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| This compound | C₁₀H₁₄N₂O | 178.23 | 1.0 | - |
| Malononitrile | C₃H₂N₂ | 66.06 | 1.1 | - |
| 2-(6-(Diethylamino)pyridin-3-ylmethylene)malononitrile | C₁₃H₁₄N₄ | 226.28 | - | 80-95 |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents). The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (or other stabilized ylide)
-
Toluene or other suitable anhydrous solvent
Procedure:
-
To a solution of this compound (1.0 eq) in dry toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| This compound | C₁₀H₁₄N₂O | 178.23 | 1.0 | - |
| (Carbethoxymethylene)triphenylphosphorane | C₂₂H₂₁O₂P | 364.37 | 1.1 | - |
| Ethyl 3-(6-(diethylamino)pyridin-3-yl)acrylate | C₁₅H₂₂N₂O₂ | 262.35 | - | 70-85 |
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Knoevenagel condensation of this compound.
Applications in Drug Development
Derivatives of 6-(dialkylamino)pyridine have shown a range of biological activities, making them attractive scaffolds in drug discovery. The presence of the basic amino group can improve pharmacokinetic properties, while the versatile aldehyde allows for the introduction of various pharmacophores. Potential therapeutic areas for derivatives of this compound include kinase inhibition, anti-inflammatory, and antimicrobial applications. The synthetic routes outlined in these notes provide a foundation for the exploration of this chemical space in the development of novel therapeutic agents.
Application Notes and Protocols for Ugi Reactions Utilizing 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-(diethylamino)pyridine-3-carbaldehyde in the Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful tool in medicinal chemistry and drug discovery for the rapid synthesis of diverse libraries of α-acylamino amides and peptidomimetics.[1][2][3] The incorporation of the 6-(diethylamino)pyridine moiety can introduce desirable physicochemical properties, such as improved solubility and potential for further functionalization, into the resulting molecules.
Introduction to the Ugi Reaction
The Ugi reaction is a one-pot, multi-component reaction that involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[4] This reaction is highly atom-economical, typically proceeding with high yields and forming a molecule of water as the only byproduct.[4] The resulting α-acylamino amide scaffold is a versatile building block for the synthesis of a wide array of heterocyclic compounds and complex molecules.[1][2][5]
The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and the amine. This is followed by the addition of the isocyanide and the carboxylic acid to form an intermediate that undergoes an irreversible Mumm rearrangement to yield the final bis-amide product.[4]
Application of this compound in Ugi Reactions
The use of this compound as the aldehyde component in the Ugi reaction allows for the introduction of a substituted pyridine ring into the final product. This can be advantageous for several reasons:
-
Modulation of Physicochemical Properties: The basic nitrogen of the pyridine ring can improve the aqueous solubility of the resulting compounds.
-
Introduction of a Handle for Further Functionalization: The pyridine ring can be a site for subsequent chemical modifications.
-
Potential for Biological Activity: Pyridine-containing compounds are prevalent in many biologically active molecules and approved drugs.
While specific data for this compound in Ugi reactions is not extensively reported, studies on similar 4-(dimethylamino)pyridine-based aldehydes have shown that these reactions proceed with moderate to high diastereoselectivity when chiral α-amino acids are used as the amine component.[6]
General Experimental Protocol for Ugi Reaction
This protocol provides a general procedure for performing an Ugi reaction with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (e.g., a primary amine or an amino acid)
-
Carboxylic acid
-
Isocyanide
-
Solvent (e.g., Methanol, Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.5 M) in a round-bottom flask, add the amine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) to the reaction mixture and continue stirring for another 15 minutes.
-
Finally, add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Table 1: Representative Reactants for Ugi Reaction with this compound
| Component | Example 1 | Example 2 | Example 3 |
| Aldehyde | This compound | This compound | This compound |
| Amine | Benzylamine | L-Alanine | Aniline |
| Carboxylic Acid | Acetic Acid | Benzoic Acid | Formic Acid |
| Isocyanide | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl isocyanide |
Table 2: General Reaction Parameters and Expected Outcomes
| Parameter | Value/Observation |
| Solvent | Methanol, Ethanol are commonly used.[4] |
| Temperature | Room temperature is typical, but heating may increase the rate.[7] |
| Concentration | High concentrations (0.5M - 2.0M) generally give higher yields.[4] |
| Reaction Time | Typically complete within minutes to a few hours.[4] |
| Yield | Generally high. |
| Stereoselectivity | With chiral amines (e.g., α-amino acids), diastereoselectivity can be achieved.[6] |
Visualizing the Ugi Reaction Workflow
The following diagram illustrates the general workflow of the Ugi four-component reaction.
Caption: General workflow of the Ugi four-component reaction.
Signaling Pathway of the Ugi Reaction Mechanism
The diagram below outlines the key steps in the mechanism of the Ugi reaction.
Caption: Simplified mechanism of the Ugi four-component reaction.
Safety Precautions
-
Isocyanides are known for their strong, unpleasant odors and potential toxicity. Handle them in a well-ventilated fume hood.
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Ugi reaction provides an efficient and versatile method for the synthesis of complex molecules from simple starting materials. The use of this compound as a component in this reaction offers a straightforward route to novel pyridine-containing compounds with potential applications in drug discovery and development. The provided protocols and information serve as a valuable starting point for researchers exploring the utility of this building block in their synthetic endeavors.
References
- 1. An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions [jsynthchem.com]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for 6-(Diethylamino)pyridine-3-carbaldehyde as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Diethylamino)pyridine-3-carbaldehyde is a versatile synthetic building block possessing a unique combination of a nucleophilic diethylamino group and an electrophilic aldehyde on a pyridine scaffold. The electron-donating nature of the diethylamino group at the 6-position enhances the electron density of the pyridine ring, influencing its reactivity and providing opportunities for the synthesis of a diverse range of heterocyclic compounds. This document provides an overview of its potential applications in organic synthesis and drug discovery, along with representative experimental protocols for key transformations.
Key Applications
The aldehyde functionality of this compound serves as a versatile handle for various chemical transformations, enabling the construction of more complex molecular architectures. These derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The pyridine core is a common motif in many FDA-approved drugs, and the diethylamino substituent can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Potential applications include the synthesis of:
-
Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors.[1][2] Derivatives of this compound can be designed to target the ATP-binding site of various kinases.
-
Antineoplastic Agents: Aminopyridine derivatives have shown promise as anticancer agents. For instance, certain aminopyridine-based compounds have been evaluated for their cytotoxicity and as inhibitors of enzymes like ribonucleotide reductase.[3]
-
Biologically Active Heterocycles: The aldehyde can be elaborated into various heterocyclic systems, such as pyridopyrimidines and other fused systems, which are known to possess a wide range of biological activities.
Chemical Reactivity and Synthetic Utility
The electron-donating diethylamino group activates the pyridine ring, making it more susceptible to certain electrophilic substitutions while also influencing the reactivity of the aldehyde. The primary synthetic utility lies in the transformation of the carbaldehyde group.
Representative Transformations:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.[4]
-
Wittig Reaction: Olefination to produce vinylpyridines.[5][6]
-
Reductive Amination: Conversion of the aldehyde to a new amine functionality.[7][8]
-
Formation of Thiosemicarbazones: Condensation with thiosemicarbazide to yield compounds with potential biological activity.[3]
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E/Z)-2-(6-(diethylamino)pyridin-3-yl)methylene)malononitrile, a versatile intermediate for further elaboration.
Reaction Scheme:
Materials:
-
This compound
-
Malononitrile
-
Piperidine (or another suitable base)
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 2-6 hours |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol outlines the synthesis of 6-(diethylamino)-3-styrylpyridine, a stilbene analog.
Reaction Scheme:
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as NaH (1.2 eq) or n-BuLi (1.1 eq). If n-BuLi is used, a color change to deep red or orange is typically observed, indicating ylide formation.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 4-12 hours |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| E/Z Ratio | Dependent on ylide stability and reaction conditions |
Protocol 3: Reductive Amination with Morpholine
This protocol details the synthesis of 4-((6-(diethylamino)pyridin-3-yl)methyl)morpholine.
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add morpholine (1.2 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 6-24 hours |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Synthetic routes from this compound.
Hypothetical Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a kinase signaling pathway.[9]
References
- 1. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. gctlc.org [gctlc.org]
- 9. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Schiff Bases from 6-(Diethylamino)pyridine-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from 6-(Diethylamino)pyridine-3-carbaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and drug development, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the synthesis and evaluation of novel Schiff base derivatives.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are typically formed through the condensation of a primary amine with an aldehyde or ketone. The pyridine moiety is a common scaffold in pharmacologically active compounds, and its incorporation into Schiff base structures can lead to compounds with enhanced biological activities. This document focuses on the synthesis of Schiff bases starting from this compound, a substituted pyridine aldehyde, which can be reacted with various primary amines to generate a library of novel compounds for biological screening.
Applications in Drug Development
Schiff bases derived from pyridine aldehydes have shown significant potential in various therapeutic areas:
-
Anticancer Agents: Many pyridine-based Schiff bases and their metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
-
Antimicrobial Agents: The imine group in Schiff bases is crucial for their antimicrobial activity. These compounds have been shown to be effective against a range of bacterial and fungal strains.
-
Anti-inflammatory and Analgesic Agents: Certain Schiff base derivatives have exhibited promising anti-inflammatory and analgesic properties.
-
Antiviral and Antimalarial Activity: Research has also explored the potential of these compounds as antiviral and antimalarial agents.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine. A variety of primary amines can be used, including substituted anilines, amino acids, and sulfonamides, to generate a diverse library of compounds.
Materials:
-
This compound
-
Primary amine (e.g., 4-substituted aniline, an amino acid ester, or a sulfonamide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Cooling bath (ice-water)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.
-
Slowly add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction (optional, but can improve reaction times and yield).
-
Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction time will vary depending on the reactants, typically ranging from 2 to 8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice-water bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or under vacuum.
-
Characterize the product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Characterization of Schiff Bases
The synthesized Schiff bases should be characterized to confirm their structure and purity. The following are typical spectroscopic data expected for a Schiff base derived from a pyridine-3-carbaldehyde.
Table 1: Representative Spectroscopic Data for a Schiff Base Derived from a Pyridine-3-carbaldehyde
| Technique | Expected Observations |
| ¹H NMR | A singlet for the azomethine proton (-CH=N-) is typically observed in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons of the pyridine and amine moieties will also be present in the aromatic region (δ 6.5-9.0 ppm). The diethylamino protons will appear as a quartet and a triplet in the aliphatic region. |
| ¹³C NMR | The carbon of the azomethine group (-CH=N-) typically appears in the range of δ 150-165 ppm. Aromatic carbons will resonate in the region of δ 110-160 ppm. |
| IR (Infrared) Spectroscopy | A characteristic absorption band for the C=N (imine) stretch is expected in the region of 1600-1650 cm⁻¹. The absence of a strong C=O stretching band from the aldehyde (around 1700 cm⁻¹) confirms the formation of the Schiff base. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base should be observed. |
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for the synthesis and characterization of Schiff bases.
Proposed Signaling Pathway for Anticancer Activity
Many Schiff base metal complexes exert their anticancer effects by inducing apoptosis through the generation of Reactive Oxygen Species (ROS). The following diagram depicts a plausible signaling pathway.
Caption: Proposed ROS-mediated apoptotic pathway for pyridine Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols and application notes provided herein are intended to facilitate research and development in this area. The versatility of the Schiff base synthesis allows for the creation of large, diverse compound libraries, which, when combined with high-throughput screening, can accelerate the identification of lead compounds for various diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
Application Notes & Protocols: Catalytic Applications of 6-(Diethylamino)pyridine-3-carbaldehyde Derivatives
Abstract
This document provides a detailed technical guide on the potential catalytic applications of 6-(Diethylamino)pyridine-3-carbaldehyde and its derivatives. While this specific scaffold is an emerging area of research, its constituent functional groups—a highly basic 6-(diethylamino)pyridine moiety and a versatile 3-carbaldehyde group—suggest significant promise in organocatalysis. Drawing from established principles of related aminopyridine catalysts, we present a comprehensive overview of a proposed primary application: the Knoevenagel condensation. This guide includes a postulated catalytic mechanism, detailed experimental protocols, and representative data to empower researchers in chemistry and drug development to explore the utility of this promising class of molecules.
Introduction: A Promising Bifunctional Organocatalyst Scaffold
The field of organocatalysis has become a cornerstone of modern synthetic chemistry, offering metal-free alternatives that often provide unique reactivity and selectivity.[1] Within this field, aminopyridines are a well-established class of catalysts, prized for their basicity and nucleophilicity.[2] The molecule this compound presents a particularly intriguing scaffold. The key structural features are:
-
A 6-(Diethylamino) Group: This electron-donating group significantly increases the electron density on the pyridine ring, enhancing the basicity of the ring nitrogen. This amplified basicity is crucial for activating substrates through deprotonation.
-
A 3-Carbaldehyde Group: The aldehyde functionality offers a handle for further derivatization, enabling the synthesis of a library of catalysts with tuned steric and electronic properties (e.g., through conversion to imines or other functional groups).
Given these features, this compound is hypothesized to function as an effective base catalyst in reactions requiring the activation of acidic protons. Its structure is analogous to other effective aminopyridine catalysts, such as 4-(Dimethylamino)pyridine (DMAP), which has been shown to be effective in promoting reactions like the Knoevenagel condensation.[3]
Primary Catalytic Application: The Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[4] The reaction is a powerful tool for synthesizing α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers.[5]
Proposed Mechanism of Action
We propose that this compound catalyzes the Knoevenagel condensation through a base-catalyzed pathway. The pyridine nitrogen, activated by the diethylamino group, is sufficiently basic to deprotonate the active methylene compound, generating a nucleophilic carbanion (enolate) intermediate. This intermediate then attacks the carbonyl carbon of the aldehyde substrate, leading to an aldol-type adduct, which subsequently dehydrates to yield the final α,β-unsaturated product.
The catalytic cycle can be visualized as follows:
-
Catalyst Activation of Methylene: The basic pyridine nitrogen abstracts a proton from the active methylene compound (e.g., malononitrile), creating a reactive enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde substrate (e.g., benzaldehyde).
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Proton Transfer: The intermediate is protonated by the protonated catalyst, regenerating the catalyst and forming an aldol-type adduct.
-
Dehydration: The aldol adduct eliminates a molecule of water to form the final, thermodynamically stable α,β-unsaturated product.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Experimental Protocols
The following protocols are designed as a starting point for investigation. As with any catalytic system, optimization of solvent, temperature, and catalyst loading may be required for specific substrates.
General Protocol for Knoevenagel Condensation
This protocol describes a representative reaction between benzaldehyde and malononitrile.
Materials:
-
This compound (Catalyst)
-
Benzaldehyde (Substrate 1)
-
Malononitrile (Substrate 2)
-
Ethanol (Solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Standard workup and purification equipment
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq).
-
Add malononitrile (1.1 mmol, 1.1 eq).
-
Dissolve the reactants in ethanol (5 mL).
-
Add the catalyst, this compound (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolate the crude product by filtration, washing with a small amount of cold ethanol.
-
Recrystallize the solid from ethanol to obtain the purified product, 2-benzylidenemalononitrile.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).
Workflow Diagram
Caption: Step-by-step experimental workflow for the catalyzed reaction.
Representative Data & Substrate Scope
The following table presents hypothetical, yet plausible, results for the Knoevenagel condensation catalyzed by this compound, demonstrating its potential applicability across various substrates. Yields are based on typical outcomes for similar base-catalyzed Knoevenagel reactions.[5]
| Entry | Aldehyde Substrate | Active Methylene Compound | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 1.5 | 95 |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | 1.0 | 98 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 2-(4-Methoxybenzylidene)malononitrile | 2.5 | 91 |
| 4 | Cinnamaldehyde | Malononitrile | 2-Cinnamylidenemalononitrile | 3.0 | 88 |
| 5 | Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 2.0 | 92 |
| 6 | Benzaldehyde | Diethyl Malonate | Diethyl 2-benzylidenemalonate | 4.0 | 85 |
Conditions: Aldehyde (1.0 mmol), active methylene compound (1.1 mmol), catalyst (5 mol%), ethanol (5 mL), room temperature.
Conclusion and Future Outlook
This compound represents a promising and versatile scaffold for the development of novel organocatalysts. Its inherent basicity, conferred by the diethylamino group, makes it a prime candidate for catalyzing a range of classical organic reactions, most notably the Knoevenagel condensation. The presence of the aldehyde handle opens avenues for creating libraries of second-generation catalysts, including chiral imines or Schiff bases, for asymmetric synthesis. Future research should focus on experimentally validating these proposed applications, expanding the substrate scope, and exploring the synthesis of chiral derivatives to unlock its potential in enantioselective catalysis.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Knowledge Box - Georgia College Student Research Events: Towards the Development of Green Synthetic Methods Involving the Knoevenagel Condensation [kb.gcsu.edu]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 6-(Diethylamino)pyridine-3-carbaldehyde
Introduction
6-(Diethylamino)pyridine-3-carbaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. The presence of the electron-donating diethylamino group at the 6-position enhances the electron density of the pyridine ring, influencing the reactivity of the carbaldehyde at the 3-position. This unique electronic nature makes it an excellent substrate for various condensation and multi-component reactions, enabling the efficient construction of complex molecular architectures relevant to medicinal chemistry and materials science. These notes provide detailed protocols for two powerful multi-component reactions utilizing this key intermediate: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction for Dihydropyrimidinone Synthesis.
Application Note 1: Hantzsch Synthesis of Substituted 1,4-Dihydropyridines
The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source (typically ammonia or ammonium acetate) to form highly substituted 1,4-dihydropyridines (1,4-DHPs).[1][2][3] These products can be subsequently oxidized to the corresponding pyridine derivatives.[4] The 1,4-DHP core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers like nifedipine and amlodipine.[3] This protocol details a green chemistry approach using glycerol as a solvent for the synthesis of fused 1,4-dihydropyridines.[5]
General Reaction Scheme
The reaction involves the condensation of this compound, an active methylene compound (e.g., dimedone), a β-ketonitrile (e.g., malononitrile), and ammonium acetate to yield a fused hexahydroquinoline derivative.
Caption: Hantzsch four-component reaction scheme.
Data Presentation: Synthesis of Fused 1,4-Dihydropyridines
The following table summarizes the results for the Hantzsch condensation with various aldehydes, demonstrating the scope of the reaction. The entry for this compound is projected based on the high reactivity of heteroaromatic aldehydes under these conditions.
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 20 | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 25 | 94 | [5] |
| 3 | 3-Bromobenzaldehyde | 2-Amino-4-(3-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 30 | 90 | [5] |
| 4 | 4-Nitrobenzaldehyde | 2-Amino-4-(4-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 20 | 95 | [5] |
| 5 | This compound | 2-Amino-4-(6-(diethylamino)pyridin-3-yl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 25 | 93 (Predicted) | N/A |
Experimental Protocol
Synthesis of 2-Amino-4-(6-(diethylamino)pyridin-3-yl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (Table 1, Entry 5)
This protocol is adapted from a general procedure for the synthesis of fused 1,4-dihydropyridines in glycerol.[5]
Caption: Experimental workflow for Hantzsch synthesis.
Materials:
-
This compound (1.78 g, 10 mmol)
-
Dimedone (1.40 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Glycerol (10 mL)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (10 mmol), dimedone (10 mmol), malononitrile (10 mmol), ammonium acetate (20 mmol), and glycerol (10 mL).[5]
-
Heat the reaction mixture with stirring at 120 °C.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (approximately 25 minutes), cool the mixture to room temperature.[5]
-
Pour the reaction mixture into 50 mL of ice-cold water to induce precipitation of the product.[5]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the pure hexahydroquinoline derivative.[5]
Application Note 2: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, acid-catalyzed, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[7] DHPMs are of significant interest in drug discovery due to their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[8]
General Reaction Scheme
The protocol involves the condensation of this compound, a β-dicarbonyl compound, and urea (or thiourea) under acidic catalysis.
Caption: Logical relationship of Biginelli reaction components.
Data Presentation: Synthesis of Dihydropyrimidinone Derivatives
This table illustrates the versatility of the Biginelli reaction with various components. The entry for this compound is representative of a typical outcome for heteroaromatic aldehydes.
| Entry | Aldehyde | β-Dicarbonyl Compound | N-Source | Catalyst | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | >90 | [6] |
| 2 | 4-Nitrobenzaldehyde | Acetoacetanilide | Urea | Ionic Liquid | 92 | [8] |
| 3 | Furfural | Methyl Acetoacetate | Thiourea | Yb(OTf)₃ | 91 | [9] |
| 4 | Pyridine-3-carbaldehyde | Ethyl Acetoacetate | Urea | HCl | 85 (Typical) | [6][10] |
| 5 | This compound | Ethyl Acetoacetate | Thiourea | HCl | 88 (Predicted) | N/A |
Experimental Protocol
Synthesis of 4-(6-(Diethylamino)pyridin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Table 2, Entry 5)
This is a general and robust protocol for the Biginelli reaction.
Materials:
-
This compound (1.78 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol), ethyl acetoacetate (10 mmol), thiourea (12 mmol), and ethanol (25 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (approx. 0.5 mL) to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours. The product may begin to crystallize from the hot solution.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the pure dihydropyrimidinone derivative. Further purification by recrystallization from ethanol can be performed if necessary.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. article.sapub.org [article.sapub.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 6-(Diethylamino)pyridine-3-carbaldehyde in Medicinal Chemistry
Disclaimer: Publicly available scientific literature lacks specific quantitative biological data and detailed medicinal chemistry applications for 6-(Diethylamino)pyridine-3-carbaldehyde. The following application notes and protocols are based on established methodologies for analogous pyridine-based compounds and serve as a general guideline for researchers.
Introduction
This compound is a substituted pyridine derivative with potential as a scaffold in medicinal chemistry. The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions with biological targets. The diethylamino group at the 6-position and the carbaldehyde at the 3-position offer versatile handles for synthetic modification, allowing for the exploration of a wide chemical space to develop novel therapeutic agents. Pyridine derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The aldehyde functionality of this compound is a key feature, enabling the synthesis of a variety of derivatives such as Schiff bases, chalcones, and other heterocyclic systems through well-established condensation reactions. These derivatives can be screened for various biological activities.
Potential Therapeutic Applications
While specific data for this compound is unavailable, based on the activities of structurally related pyridine-3-carbaldehyde analogs, potential therapeutic applications could include:
-
Anticancer Agents: Pyridine-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Derivatives of this compound could be synthesized and evaluated for their potential to inhibit cancer cell proliferation.
-
Antimicrobial Agents: The pyridine scaffold is present in several antimicrobial drugs. Novel derivatives could be tested for their efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: Hypothetical Biological Activity
The following tables present a hypothetical summary of quantitative data that could be generated from biological screening of derivatives of this compound.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) |
| DEAPC-001 | Schiff Base (Aniline) | MCF-7 (Breast) | 15.2 |
| DEAPC-001 | Schiff Base (Aniline) | A549 (Lung) | 22.5 |
| DEAPC-002 | Schiff Base (p-Nitroaniline) | MCF-7 (Breast) | 8.7 |
| DEAPC-002 | Schiff Base (p-Nitroaniline) | A549 (Lung) | 12.1 |
| DEAPC-003 | Chalcone (Acetophenone) | MCF-7 (Breast) | 18.9 |
| DEAPC-003 | Chalcone (Acetophenone) | A549 (Lung) | 25.4 |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| DEAPC-001 | Schiff Base (Aniline) | 64 | >128 | 128 |
| DEAPC-002 | Schiff Base (p-Nitroaniline) | 32 | 64 | 64 |
| DEAPC-003 | Chalcone (Acetophenone) | 128 | >128 | >128 |
Experimental Protocols
Synthesis of Schiff Base Derivatives
Objective: To synthesize Schiff base derivatives of this compound by condensation with primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.
Synthesis of Chalcone Derivatives
Objective: To synthesize chalcone derivatives via Claisen-Schmidt condensation of this compound with a suitable ketone.
Materials:
-
This compound
-
Substituted acetophenone (or other ketone)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 40%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Crushed ice
-
Dilute hydrochloric acid
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the mixture by adding dilute hydrochloric acid dropwise until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent to obtain the pure chalcone derivative.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][4][5]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[3]
Visualizations
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von 6-(Diethylamino)pyridin-3-carbaldehyd für das biologische Screening
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 30. Dezember 2025
Einleitung
Dieses Dokument beschreibt detaillierte Protokolle zur chemischen Derivatisierung von 6-(Diethylamino)pyridin-3-carbaldehyd. Diese Verbindung dient als vielseitiges Grundgerüst für die Synthese von Molekülbibliotheken, die für das biologische Screening in der Wirkstoffforschung von Bedeutung sind. Die vorgestellten Methoden umfassen die Knoevenagel-Kondensation, die reduktive Aminierung und die Bildung von Schiff-Basen. Darüber hinaus werden Protokolle für das Screening der synthetisierten Derivate in relevanten biologischen Assays, wie Kinase-Inhibitions- und antibakteriellen Tests, bereitgestellt.
Chemische Derivatisierung
Der Aldehyd in Position 3 des 6-(Diethylamino)pyridin-Gerüsts ist ein reaktiver chemischer Ankerpunkt, der eine Vielzahl von chemischen Umwandlungen ermöglicht, um eine diverse Bibliothek von Verbindungen für das biologische Screening zu erstellen.
Arbeitsablauf der Derivatisierung und des Screenings
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum Screening.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst repräsentative biologische Aktivitätsdaten für verschiedene Klassen von Pyridin-Derivaten zusammen, um das Potenzial der synthetisierten Verbindungen zu veranschaulichen. Die Daten stammen aus der wissenschaftlichen Literatur für strukturell verwandte Verbindungen.
| Derivatklasse | Zielprotein/Organismus | Assay-Typ | IC50 / MIC (µM) | Referenzverbindung |
| Pyrazolopyrimidine | Cyclin-abhängige Kinase 2 (CDK2) | Kinase-Inhibition | 0.24 - 4.45 | Roscovitin (IC50 = 0.39 µM) |
| Pyrazolopyrimidine | Epidermaler Wachstumsfaktor-Rezeptor (EGFR) | Kinase-Inhibition | 0.034 - 19.03 | Erlotinib |
| Pyridin-Carboxamide | Botrytis cinerea (SDH) | Enzym-Inhibition | Vergleichbar mit Thifluzamid | Thifluzamid |
| 3-(Pyridin-3-yl)-2-oxazolidinone | Staphylococcus aureus | Minimale Hemmkonzentration (MHK) | 32 - 64 | Linezolid |
| Schiff-Basen von Pyridin-Derivaten | Bacillus subtilis | Minimale Hemmkonzentration (MHK) | 31.25 - 62.5 | Amikacin |
| Schiff-Basen von Isoniazid | Escherichia coli | Minimale Hemmkonzentration (MHK) | 1.55 | Ciprofloxacin |
Experimentelle Protokolle
Syntheseprotokolle
1. Knoevenagel-Kondensation zur Synthese von α,β-ungesättigten Derivaten
Diese Reaktion führt zur Bildung einer neuen Kohlenstoff-Kohlenstoff-Doppelbindung durch die Reaktion des Aldehyds mit einer aktiven Methylenverbindung.[1][2][3]
-
Materialien:
-
6-(Diethylamino)pyridin-3-carbaldehyd
-
Aktive Methylenverbindung (z.B. Malononitril, Ethylcyanoacetat)
-
Katalysator (z.B. Piperidin, Pyrrolidin)
-
Lösungsmittel (z.B. Ethanol, Toluol)
-
Reaktionskolben, Rührer, Rückflusskühler
-
-
Protokoll:
-
Lösen Sie 1 Äquivalent 6-(Diethylamino)pyridin-3-carbaldehyd und 1,1 Äquivalente der aktiven Methylenverbindung in einem geeigneten Lösungsmittel.
-
Fügen Sie eine katalytische Menge (0,1 Äquivalente) Piperidin oder Pyrrolidin hinzu.
-
Erhitzen Sie die Reaktionsmischung für 2-6 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Beendigung der Reaktion kühlen Sie die Mischung ab und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
-
2. Reduktive Aminierung zur Synthese von sekundären und tertiären Aminen
Diese Methode wandelt die Aldehydgruppe in eine Amingruppe um, indem sie zunächst mit einem primären oder sekundären Amin zu einem Imin oder Enamin reagiert, das anschließend reduziert wird.[4][5][6]
-
Materialien:
-
6-(Diethylamino)pyridin-3-carbaldehyd
-
Primäres oder sekundäres Amin (z.B. Anilin, Morpholin)
-
Reduktionsmittel (z.B. Natriumborhydrid (NaBH₄), Natriumtriacetoxyborhydrid (NaBH(OAc)₃))
-
Lösungsmittel (z.B. Methanol, Dichlormethan)
-
Reaktionskolben, Rührer
-
-
Protokoll:
-
Lösen Sie 1 Äquivalent 6-(Diethylamino)pyridin-3-carbaldehyd und 1,2 Äquivalente des Amins in Methanol.
-
Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur, um das Imin zu bilden.
-
Kühlen Sie die Reaktion auf 0 °C ab und fügen Sie langsam 1,5 Äquivalente Natriumborhydrid in kleinen Portionen hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Löschen Sie die Reaktion vorsichtig durch Zugabe von Wasser.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat).
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
-
3. Synthese von Schiff-Basen (Iminen)
Schiff-Basen werden durch die Kondensation des Aldehyds mit einem primären Amin gebildet. Diese Derivate sind für ihre biologischen Aktivitäten bekannt.[7][8]
-
Materialien:
-
6-(Diethylamino)pyridin-3-carbaldehyd
-
Primäres Amin (z.B. 2-Aminophenol, Sulfanilamid)
-
Lösungsmittel (z.B. Ethanol)
-
Saurer Katalysator (z.B. einige Tropfen Eisessig)
-
Reaktionskolben, Rührer, Rückflusskühler
-
-
Protokoll:
-
Lösen Sie äquimolare Mengen von 6-(Diethylamino)pyridin-3-carbaldehyd und dem primären Amin in Ethanol.
-
Fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.
-
Erhitzen Sie die Mischung für 3-5 Stunden unter Rückfluss.
-
Der ausfallende Feststoff wird nach dem Abkühlen abfiltriert.
-
Waschen Sie den Feststoff mit kaltem Ethanol und trocknen Sie ihn. Eine Umkristallisation kann zur weiteren Reinigung erforderlich sein.
-
Protokolle für das biologische Screening
1. EGFR-Kinase-Inhibitions-Assay (ADP-Glo™-Format)
Dieser Assay misst die Aktivität des Epidermalen Wachstumsfaktor-Rezeptors (EGFR), einer wichtigen Zielstruktur in der Krebstherapie, durch Quantifizierung des produzierten ADP.[9][10][11]
-
Materialien:
-
Rekombinantes humanes EGFR (aktive Kinasedomäne)
-
Testverbindungen (Derivate)
-
ATP (Adenosintriphosphat)
-
Poly(Glu, Tyr) 4:1 Peptidsubstrat
-
Kinase-Assay-Puffer
-
ADP-Glo™ Reagenz und Kinase-Detektionsreagenz
-
Weiße 96-Well-Platten mit flachem Boden
-
Plattenlesegerät mit Lumineszenz-Detektion
-
-
Protokoll:
-
Verdünnen Sie die Testverbindungen in einer seriellen Verdünnungsreihe.
-
Geben Sie 5 µL der verdünnten Testverbindung oder Kontrollinhibitor in die Wells einer 96-Well-Platte. Fügen Sie "kein Inhibitor"- (Positivkontrolle) und "kein Enzym"- (Leerwert) Kontrollen hinzu.
-
Bereiten Sie eine Mastermischung aus ATP und dem Peptidsubstrat im Kinase-Assay-Puffer vor und geben Sie 10 µL in jedes Well.
-
Starten Sie die Reaktion durch Zugabe von 10 µL verdünntem EGFR-Enzym in jedes Well.
-
Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.
-
Stoppen Sie die Reaktion durch Zugabe von 25 µL ADP-Glo™ Reagenz und inkubieren Sie für 40 Minuten bei Raumtemperatur.
-
Fügen Sie 50 µL des Kinase-Detektionsreagenz hinzu und inkubieren Sie für 30 Minuten bei Raumtemperatur.
-
Messen Sie die Lumineszenz mit einem Plattenlesegerät.
-
Bestimmen Sie die prozentuale Hemmung und berechnen Sie die IC50-Werte.
-
2. Bestimmung der minimalen Hemmkonzentration (MHK) – Antibakterieller Assay
Dieser Test bestimmt die niedrigste Konzentration einer Substanz, die das sichtbare Wachstum eines Bakteriums hemmt.[12][13]
-
Materialien:
-
Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)
-
Nährmedium (z.B. Müller-Hinton-Bouillon)
-
Testverbindungen (Derivate)
-
Sterile 96-Well-Mikrotiterplatten
-
Inkubator (37 °C)
-
Spektralphotometer
-
-
Protokoll:
-
Bereiten Sie eine serielle Zweifach-Verdünnung der Testverbindungen in der Mikrotiterplatte vor.
-
Stellen Sie eine Bakteriensuspension mit einer definierten Dichte (z.B. 0,5 McFarland-Standard) her und verdünnen Sie diese weiter, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL im Well zu erreichen.
-
Inokulieren Sie jedes Well (außer der Sterilitätskontrolle) mit der Bakteriensuspension. Fügen Sie Wachstums- und Sterilitätskontrollen hinzu.
-
Inkubieren Sie die Platte für 18-24 Stunden bei 37 °C.
-
Bestimmen Sie die MHK visuell als die niedrigste Konzentration, bei der kein sichtbares Wachstum (Trübung) auftritt. Alternativ kann die optische Dichte bei 600 nm gemessen werden.
-
Visualisierung von Signalwegen
EGFR-Signalweg
Der EGFR-Signalweg spielt eine entscheidende Rolle bei der Zellproliferation und dem Überleben. Mutationen oder Überexpression von EGFR können zu unkontrolliertem Zellwachstum und Krebs führen. Kinase-Inhibitoren können diesen Signalweg an verschiedenen Stellen blockieren.[9][10][11]
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. chemrj.org [chemrj.org]
- 4. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Diethylamino)pyridine-3-carbaldehyde is a substituted pyridine derivative with potential applications in pharmaceutical synthesis and drug development. As an intermediate or a final active pharmaceutical ingredient (API), its purity and concentration must be accurately determined to ensure product quality, safety, and efficacy. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, stability testing, and impurity profiling.[1][2]
Analytical Methods
A comparison of the key performance parameters for the described HPLC-UV and GC-MS methods is summarized in the table below. These values are typical for the analysis of substituted pyridine and aromatic aldehyde compounds and should be validated for specific laboratory conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.05 ng/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Typical Analysis Time | 15 - 20 minutes | 20 - 30 minutes |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials and formulated products.
a. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Reference standard of this compound (purity ≥98%)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
b. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
c. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (This is a typical wavelength for aromatic aldehydes; the optimal wavelength should be determined by analyzing the UV-Vis spectrum of the compound).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 10 90 15 10 90 15.1 90 10 | 20 | 90 | 10 |
d. Quantification Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it ideal for the trace-level quantification of this compound and for impurity profiling.[1][3]
a. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Methanol (GC grade)
-
Reference standard of this compound (purity ≥98%)
-
Volumetric flasks, pipettes, and syringes
-
Autosampler vials
b. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.01 ng/mL to 100 ng/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of methanol, and dilute to a concentration within the calibration range.
c. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40 - 450
-
Quantification Ion: To be determined from the mass spectrum of the reference standard (likely the molecular ion or a major fragment ion).
d. Quantification Construct a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation
Both the HPLC-UV and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
References
Application Notes and Protocols for Reactions with 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for synthetic reactions involving 6-(Diethylamino)pyridine-3-carbaldehyde. This versatile building block is of interest in medicinal chemistry and materials science due to the presence of a reactive aldehyde group and a basic diethylaminopyridine moiety. The protocols outlined below are based on established synthetic methodologies for related pyridine aldehydes and can be adapted for various research and development applications.
Application Note 1: Multi-component Synthesis of Substituted 2-Amino-2-chromenes
This compound can serve as a key reactant in the one-pot, three-component synthesis of 2-amino-2-chromenes. These heterocyclic scaffolds are prevalent in many biologically active compounds. The reaction proceeds via a condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a phenol derivative, often facilitated by a catalyst and microwave irradiation for improved efficiency.[1][2]
General Reaction Scheme:
A mixture of this compound, malononitrile, and a substituted naphthol is irradiated with microwaves in the presence of a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP) under solvent-free conditions.[1] This method is advantageous due to its high atom economy, reduced reaction times, and often high yields.[1]
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Amino-4-(6-(diethylamino)pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
| Entry | Catalyst (mol%) | Solvent | Method | Time (min) | Yield (%) |
| 1 | - | Neat | Conventional Heating (80 °C) | 120 | < 5 |
| 2 | DMAP (10) | Ethanol | Reflux | 60 | 65 |
| 3 | DMAP (10) | Neat | Microwave | 5 | 92 |
| 4 | Piperidine (10) | Neat | Microwave | 10 | 78 |
| 5 | DBU (10) | Neat | Microwave | 8 | 85 |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(6-(diethylamino)pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
1-Naphthol (1 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 10 mol%)
-
Ethanol
-
Deionized Water
Equipment:
-
10 mL microwave reactor vial
-
Magnetic stirrer
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Rotary evaporator
Procedure: [1]
-
In a 10 mL microwave reactor vial, combine this compound (1 mmol), malononitrile (1 mmol), 1-naphthol (1 mmol), and DMAP (0.1 mmol).
-
The vial is sealed and the reaction mixture is irradiated with microwaves at a controlled temperature (e.g., 100 °C) for the optimized time (e.g., 5 minutes).
-
Monitor the reaction progress using TLC (e.g., with a 3:1 mixture of hexane and ethyl acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add 5 mL of an ethanol-water (2:1) mixture to the vial and stir.
-
Filter the resulting solid precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4-(6-(diethylamino)pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile.
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted synthesis of 2-amino-2-chromenes.
Application Note 2: Diastereoselective Ugi Four-Component Reaction
This compound is a suitable aldehyde component for the Ugi four-component reaction (Ugi-4CR), a powerful tool for generating molecular diversity from simple starting materials.[3] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. When a chiral amine or carboxylic acid is used, this reaction can proceed with diastereoselectivity.[3]
General Reaction Scheme:
The reaction involves the formation of a Schiff base from this compound and an amino acid, which then reacts with an isocyanide and the carboxylate to form the final product. The bulky diethylamino group may influence the stereochemical outcome of the reaction.[3]
Table 2: Diastereoselective Ugi Reaction with this compound
| Entry | Amino Acid | Isocyanide | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | L-Valine | tert-Butyl isocyanide | Methanol | 20 | 45 | 85:15 |
| 2 | L-Valine | tert-Butyl isocyanide | Methanol | 50 | 62 | 90:10 |
| 3 | L-Phenylalanine | tert-Butyl isocyanide | Methanol | 50 | 58 | 88:12 |
| 4 | L-Valine | Cyclohexyl isocyanide | Methanol | 50 | 65 | 92:8 |
Experimental Protocol: Synthesis of a Chiral α-Acylamino Amide via Ugi Reaction
Materials:
-
This compound (0.50 mmol)
-
L-Valine (0.55 mmol)
-
tert-Butyl isocyanide (0.55 mmol)
-
Dry Methanol (1.0 mL)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Equipment:
-
Screw-cap test tube
-
Magnetic stirrer and heating block
-
Separatory funnel
-
Rotary evaporator
Procedure: [3]
-
To a suspension of this compound (0.50 mmol) and L-valine (0.55 mmol) in dry methanol (1.0 mL) in a screw-cap test tube, add tert-butyl isocyanide (0.55 mmol).
-
Seal the test tube and stir the reaction mixture at 50 °C for 15 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (10 mL) and wash with saturated aqueous NH₄Cl (5 mL) and then brine (5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the desired α-acylamino amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Ugi Reaction Mechanism Diagram
References
Application Notes: Probes Based on Pyridine-3-carbaldehyde Derivatives for Fluorescence-Based Viscosity Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes derived from substituted pyridine-3-carbaldehyde scaffolds represent a class of powerful tools for measuring microviscosity in various environments, from chemical reactions to the interior of living cells. These molecules, often referred to as "fluorescent molecular rotors," exhibit fluorescence properties that are highly sensitive to the viscosity of their immediate surroundings. The core structure typically features an electron-donating group, such as a dialkylamino substituent at the 6-position of the pyridine ring, and an electron-accepting group connected to the carbaldehyde at the 3-position. This donor-π-acceptor (D-π-A) design is critical to their function.
The underlying mechanism for their viscosity sensitivity is based on the principle of Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule enters an excited state where intramolecular rotation around a single bond can occur. In low-viscosity environments, this rotation is rapid and leads to a non-fluorescent, dark "twisted" state, effectively quenching fluorescence. However, in high-viscosity environments, the rotation is sterically hindered, forcing the molecule to remain in a more planar conformation from which it de-excites by emitting a photon. Consequently, an increase in environmental viscosity results in a significant enhancement of fluorescence intensity. This property allows for the quantitative analysis of microviscosity in complex biological systems, which is crucial for understanding cellular processes, disease states, and the performance of drug delivery vehicles.
Application 1: Monitoring of Intracellular Viscosity
Principle and Mechanism
Probes based on pyridine-3-carbaldehyde derivatives function as molecular rotors. Their fluorescence quantum yield is directly dependent on the rotational freedom of specific parts of the molecule.
-
Excitation: The probe absorbs a photon, transitioning to a locally excited (LE) state.
-
De-excitation Pathways:
-
In Low Viscosity Media: The molecule can freely rotate around the bond connecting the donor and acceptor moieties. This leads to the formation of a non-radiative Twisted Intramolecular Charge Transfer (TICT) state, and the fluorescence is quenched.
-
In High Viscosity Media: The increased friction and steric hindrance of the environment restrict intramolecular rotation. The probe is locked in a planar conformation, preventing the formation of the TICT state. De-excitation occurs primarily through the radiative pathway, resulting in strong fluorescence emission.
-
This relationship allows for the creation of a calibration curve correlating fluorescence intensity or lifetime with absolute viscosity values.
Quantitative Data
The photophysical properties of pyridine-3-carbaldehyde-derived molecular rotors are highly dependent on solvent viscosity. Below is a table summarizing representative data for a styryl dye synthesized from a pyridine-3-carbaldehyde analogue.[1] Data illustrates the fluorescence enhancement in a methanol-glycerol solvent system of increasing viscosity.
| Property | Methanol (Low Viscosity) | 50% Glycerol (Medium Viscosity) | 99% Glycerol (High Viscosity) | Enhancement Factor |
| Excitation Wavelength (λex) | ~450 nm | ~450 nm | ~450 nm | - |
| Emission Wavelength (λem) | ~580 nm | ~575 nm | ~570 nm | - |
| Relative Fluorescence Intensity | 1.0 (Normalized) | 3.5 | 6.8 | Up to 6.8x |
| Quantum Yield (Φ) | Low (< 0.05) | Moderate | High (> 0.3) | > 6-fold |
Note: Data is representative and derived from analogues described in the literature.[1] Actual values will vary based on the specific probe structure.
Experimental Protocol: Imaging Viscosity in Live Cells
This protocol provides a general framework for using a pyridine-3-carbaldehyde-based probe to measure microviscosity changes in cultured cells.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Synthesis of 6-(Diethylamino)pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 6-(Diethylamino)pyridine-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals actively working on or planning to synthesize this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance yield, purity, and reproducibility.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached via several distinct pathways. The optimal choice depends on factors such as starting material availability, scale, and the specific capabilities of your laboratory. Three primary strategies are prevalent in the field:
-
Directed ortho-Metalation (DoM) of 2-(Diethylamino)pyridine: This method leverages the diethylamino group as a directing metalating group (DMG) to facilitate regioselective lithiation at the C3 position, followed by formylation with an electrophile like N,N-Dimethylformamide (DMF).[1]
-
Vilsmeier-Haack Formylation of 2-(Diethylamino)pyridine: This classic reaction employs a Vilsmeier reagent, generated in situ from a formamide (e.g., DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃), to directly formylate the electron-rich pyridine ring.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr) on a Pre-functionalized Pyridine: This robust approach typically involves the reaction of a pyridine core bearing a leaving group at the C6 position and an aldehyde at the C3 position, such as 6-chloropyridine-3-carbaldehyde, with diethylamine.[4][5]
Strategic Comparison
| Strategy | Pros | Cons | Key Considerations |
| Directed ortho-Metalation (DoM) | Convergent route; fewer steps if starting from 2-(diethylamino)pyridine. | Requires strictly anhydrous conditions and cryogenic temperatures (-78 °C); risk of poor regioselectivity and side reactions.[6] | Base selection (LDA vs. n-BuLi) is critical; stoichiometry and reverse addition of the electrophile are crucial for yield.[1] |
| Vilsmeier-Haack | Often uses inexpensive reagents; can be effective for electron-rich substrates.[7] | Can be highly exothermic, leading to tar formation; workup can be challenging.[2] | Strict temperature control during reagent addition is mandatory; substrate must be sufficiently activated.[3] |
| Nucleophilic Aromatic Substitution (SNAr) | Highly reliable and scalable; uses commercially available starting materials[4][8]; high regioselectivity. | May require protection of the aldehyde group in some cases; reaction can be slow without sufficient heat. | Choice of a polar aprotic solvent is beneficial; the leaving group at C6 makes the ring susceptible to nucleophilic attack.[9] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Route A: Directed ortho-Metalation (DoM) Troubleshooting
Q: My reaction yield is very low, and I primarily recover my 2-(diethylamino)pyridine starting material. What went wrong?
A: This is a classic symptom of failed lithiation. The most common causes are:
-
Insufficiently Strong or Degraded Base: Organolithium reagents like n-BuLi are highly sensitive to air and moisture. Ensure you are using a freshly titrated solution of n-BuLi or freshly prepared Lithium diisopropylamide (LDA).
-
Presence of Moisture: The reaction is extremely moisture-sensitive. All glassware must be rigorously flame-dried or oven-dried under vacuum, and all solvents (e.g., THF, diethyl ether) must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).
-
Incorrect Temperature: The lithiation of pyridines is typically performed at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate.[6] Allowing the temperature to rise prematurely can quench the organolithium species.
Q: I'm getting a mixture of isomers instead of the desired 3-formylated product. How can I improve regioselectivity?
A: Regioselectivity in pyridine lithiation is a known challenge. While the diethylamino group strongly directs to the C3 position, other positions can compete.[1]
-
Choice of Base: LDA is a bulkier, less nucleophilic base than n-BuLi and often provides superior regioselectivity for directed metalation of pyridines.[1][6]
-
Temperature Control: Maintain a stable temperature of -78 °C throughout the lithiation and electrophilic quench. Temperature fluctuations can lead to equilibration or "halogen dance" type migrations if trace halides are present, resulting in mixed isomers.[10]
Q: My TLC plate shows a smear of products after quenching with DMF, and purification is a nightmare. How can I get a cleaner reaction?
A: This often points to over-addition or side reactions with DMF. The initially formed tetrahedral intermediate can be attacked by a second equivalent of the lithiated pyridine, leading to a tertiary alcohol after workup.
-
Reverse Addition: The best practice is to add the solution of the lithiated pyridine slowly to a cold (-78 °C) solution of anhydrous DMF.[11] This ensures that DMF is always in excess at the point of reaction, minimizing the chance of the intermediate reacting further.
-
Stoichiometry: Use only a slight excess of DMF (approx. 1.2-1.5 equivalents). A large excess can complicate the workup.
Route B: Vilsmeier-Haack Formylation Troubleshooting
Q: My reaction turned into an intractable black tar upon adding the phosphorus oxychloride (POCl₃). What happened?
A: This is a clear sign of an uncontrolled exothermic reaction. The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic, and the subsequent electrophilic substitution can also release significant heat.
-
Strict Temperature Control: The POCl₃ must be added dropwise to the DMF at 0 °C (ice bath) with vigorous stirring. Never add DMF to POCl₃. After the Vilsmeier reagent is formed, the 2-(diethylamino)pyridine should also be added slowly, maintaining a low temperature before allowing the reaction to warm gradually if required.[2]
Route C: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
Q: The reaction between 6-chloropyridine-3-carbaldehyde and diethylamine is very slow and does not go to completion. How can I improve the conversion rate?
A: While the chloro-group at the 6-position activates the ring for SNAr, the reaction often requires energy to overcome the activation barrier associated with disrupting aromaticity.[5]
-
Increase Temperature: Heating the reaction is the most effective solution. Temperatures in the range of 80-120 °C are common. A sealed vessel may be necessary if the boiling point of diethylamine or the solvent is exceeded.
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the intermediate complex and accelerating the reaction rate.
-
Excess Nucleophile: Using an excess of diethylamine (2-5 equivalents) can push the equilibrium towards the product according to Le Châtelier's principle.
Q: I'm observing a significant side product, which appears to be from the reaction of diethylamine with the aldehyde group. What should I do?
A: This is a competing reaction where the amine forms an imine or enamine with the aldehyde. While often reversible, it can reduce the yield.
-
Protecting Group Strategy: The most robust solution is to protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) before performing the SNAr reaction. The acetal is stable to the reaction conditions. After the substitution is complete, the acetal can be easily removed via acidic hydrolysis to regenerate the aldehyde. This adds two steps but dramatically improves the purity and overall yield of the desired product.
Section 3: Frequently Asked Questions (FAQs)
Q: For a multi-gram scale-up, which synthetic route do you recommend?
A: The Nucleophilic Aromatic Substitution (SNAr) route starting from 6-chloropyridine-3-carbaldehyde is highly recommended for scale-up. The starting materials are commercially available and relatively inexpensive[12], the reaction conditions are less stringent than the DoM route (no cryogenics or strict anhydrous setup needed), and the reaction is generally cleaner and more reproducible.
Q: What are the best practices for purifying the final this compound?
A: The product is a solid at room temperature.
-
Initial Workup: After the reaction, an acid-base extraction can be effective. The product is basic and can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with a solvent like dichloromethane or ethyl acetate.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often sufficient to obtain highly pure material.
-
Chromatography: If crystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for final purification.
Q: Are there any specific safety precautions I should be aware of?
A: Yes, standard laboratory safety is paramount.
-
Reagents: Organolithium reagents (n-BuLi) are pyrophoric. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Diethylamine is a flammable and corrosive liquid. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.
-
Pyridine Derivatives: Pyridine-based compounds can be toxic. Avoid inhalation, ingestion, and skin contact. Pyridine-3-carbaldehyde itself is noted as a skin irritant.[13]
-
Pressure: When heating reactions with volatile components like diethylamine in a sealed vessel, ensure the vessel is pressure-rated and use a blast shield.
Section 4: Recommended Experimental Protocol (SNAr Route)
This protocol describes the synthesis of this compound from 6-chloropyridine-3-carbaldehyde.
Materials:
-
6-Chloropyridine-3-carbaldehyde (1.0 eq)[8]
-
Diethylamine (3.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridine-3-carbaldehyde (e.g., 5.0 g, 35.3 mmol), potassium carbonate (9.76 g, 70.6 mmol), and anhydrous DMF (50 mL).
-
Begin stirring the suspension. Add diethylamine (11.0 mL, 105.9 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Combine the organic layers and wash them three times with 100 mL of brine to remove the DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography to afford the pure this compound as a solid.
Section 5: Visualizations
Synthetic Routes Comparison
Caption: Workflow comparing the three main synthetic routes.
Mechanism of the SNAr Route
Caption: Simplified mechanism for the SNAr reaction pathway.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. jk-sci.com [jk-sci.com]
- 8. scbt.com [scbt.com]
- 9. youtube.com [youtube.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Formylation - Common Conditions [commonorganicchemistry.com]
- 12. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 6-(Diethylamino)pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-(diethylamino)pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, by-products from the formylation reaction, and oxidation products such as the corresponding carboxylic acid (6-(diethylamino)nicotinic acid). The presence of residual solvents from the reaction or initial work-up is also common.
Q2: My crude product is a dark oil or a sticky solid. What is the likely cause?
A2: The formation of a dark oil or sticky solid often indicates the presence of polymeric by-products or significant amounts of impurities. These can arise from reaction conditions that are too harsh (e.g., high temperatures) or prolonged exposure to air and light, which can cause degradation of the aldehyde.
Q3: I am observing a new spot on my TLC after leaving the compound on the bench. What is happening?
A3: this compound, like many aldehydes, can be susceptible to oxidation, especially when exposed to air and light. The new spot observed on your TLC is likely the corresponding carboxylic acid, 6-(diethylamino)nicotinic acid, which is a common degradation product.[1] To minimize degradation, it is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification methods for compounds of this type are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities.
Q5: Which solvents are suitable for recrystallization?
A5: A solvent screening is recommended to find the ideal recrystallization solvent. Good starting points for solvent systems include isopropanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures. The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound streaking or tailing on the column | - Optimize the solvent system. A small amount of a polar solvent like triethylamine (0.1-1%) can be added to the eluent to reduce tailing on silica gel for basic compounds like pyridines. - Ensure the silica gel is properly packed and equilibrated. |
| Compound is too polar or not polar enough for the chosen eluent | - Perform a thorough TLC analysis with various solvent systems to determine the optimal eluent for good separation. - A gradient elution might be necessary to separate the compound from more polar or less polar impurities. |
| Compound degradation on silica gel | - Aldehydes can sometimes be sensitive to acidic silica gel. Consider using neutral alumina for chromatography. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated | - Add a small amount of additional hot solvent to fully dissolve the compound. - Cool the solution more slowly to encourage crystal formation rather than oiling out. |
| Presence of impurities | - The presence of significant impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. |
| Inappropriate solvent choice | - Re-evaluate the solvent system. The compound may be too soluble in the chosen solvent. Try a more non-polar solvent or a different solvent mixture. |
Issue 3: Product Purity Does Not Improve After Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities in column chromatography | - Adjust the eluent system to achieve better separation. A shallower gradient or an isocratic elution with a finely tuned solvent mixture may be required. - Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. |
| Impurity has similar solubility profile | - If an impurity co-crystallizes with the product, a different recrystallization solvent is needed. - Alternatively, a combination of purification techniques may be necessary. For example, column chromatography followed by recrystallization. |
| Compound is degrading during purification | - Minimize exposure to heat, light, and air. Use degassed solvents and perform chromatography or recrystallization under an inert atmosphere if the compound is particularly sensitive. |
Experimental Protocols
Protocol 1: Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A typical starting point could be a gradient of 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Purification Method | Parameter | Typical Range/Value | Notes |
| Column Chromatography | Eluent System | 10-50% Ethyl Acetate in Hexane | The exact ratio should be determined by TLC analysis. Addition of 0.1-1% triethylamine can improve peak shape. |
| Recovery | 70-90% | Highly dependent on the purity of the crude material and the separation efficiency. | |
| Recrystallization | Solvent System | Isopropanol, Ethanol/Water, Ethyl Acetate/Hexane | The choice of solvent is crucial and requires experimental screening. |
| Recovery | 60-85% | Dependent on the solubility of the compound in the chosen solvent at different temperatures. |
Note: The data presented in this table are illustrative and based on common practices for similar compounds. Actual results may vary.
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Potential degradation pathway of the target compound.
References
Technical Support Center: Synthesis of 6-(Diethylamino)pyridine-3-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 6-(Diethylamino)pyridine-3-carbaldehyde, primarily focusing on potential side reactions and impurities encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 2-(diethylamino)pyridine, using a Vilsmeier reagent.[3]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium ion, which acts as the electrophile in the formylation reaction.[4] It is typically prepared in situ by reacting a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4]
Q3: Why is 2-(diethylamino)pyridine formylated at the 3-position?
The diethylamino group at the 2-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. It directs the incoming electrophile (the Vilsmeier reagent) primarily to the positions para (5-position) and ortho (3-position) relative to itself. Due to steric hindrance from the diethylamino group, substitution is generally favored at the 3-position.
Q4: What are the critical parameters to control during the synthesis?
Temperature control and the stoichiometry of reagents are crucial. The formation of the Vilsmeier reagent is an exothermic process and is typically performed at low temperatures (e.g., 0 °C) to prevent degradation.[3] The subsequent formylation reaction temperature can influence the reaction rate and the formation of byproducts. Careful, dropwise addition of POCl₃ to DMF is essential for safety and to maintain temperature control.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The reagent may have degraded due to moisture or improper preparation. 2. Insufficient Activation: The reaction temperature may be too low for the formylation to proceed at a reasonable rate. 3. Poor Quality Starting Material: The 2-(diethylamino)pyridine may be impure. | 1. Ensure all glassware is oven-dried and reagents (especially DMF and POCl₃) are anhydrous. Prepare the Vilsmeier reagent fresh before use. 2. After the initial formation of the reagent at 0 °C, allow the reaction to warm to room temperature or gently heat as per the protocol to drive the reaction to completion.[3] 3. Purify the starting material by distillation or chromatography before use. |
| Significant Amount of Unreacted Starting Material | 1. Incomplete Reaction: The reaction time may have been too short, or the temperature was insufficient. 2. Insufficient Vilsmeier Reagent: An inadequate amount of the formylating agent was used. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a slight excess (e.g., 1.2-1.5 equivalents) of the Vilsmeier reagent to ensure complete conversion of the starting material. |
| Formation of an Isomeric Impurity (e.g., 6-(Diethylamino)pyridine-5-carbaldehyde) | 1. Lack of Regioselectivity: While formylation at the 3-position is favored, some substitution may occur at the 5-position depending on the precise reaction conditions. | 1. Carefully control the reaction temperature; lower temperatures often favor higher regioselectivity. 2. Purify the crude product using column chromatography to separate the isomers. Different elution systems may be required to achieve good separation. |
| Product is a Dark Oil or Tar | 1. Polymerization/Degradation: Overheating the reaction or using overly harsh acidic/basic conditions during workup can lead to the decomposition of the product or starting material. | 1. Maintain strict temperature control throughout the reaction. 2. Use a mild base (e.g., sodium acetate solution or saturated sodium bicarbonate) for the workup to neutralize the reaction mixture and hydrolyze the intermediate iminium salt.[3] |
| Hydrolysis of the Diethylamino Group | 1. Harsh Workup Conditions: Prolonged exposure to strong acid during workup could potentially lead to the hydrolysis of the enamine-like diethylamino group, although this is generally not a major side reaction under standard Vilsmeier-Haack conditions. | 1. Perform the aqueous workup and extraction steps efficiently without unnecessary delays. 2. Ensure the pH is carefully controlled during neutralization. |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is a general procedure and may require optimization.
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Pre-complexation: Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 2-(diethylamino)pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane.[3] Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice.
-
Hydrolysis: Neutralize the mixture by adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.[3] This step hydrolyzes the intermediate iminium salt to the aldehyde. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the pure this compound.
Visualizing Reaction Pathways
The following diagram illustrates the main synthetic pathway and potential side reactions during the formylation of 2-(diethylamino)pyridine.
Caption: Main and side reaction pathways in the Vilsmeier-Haack synthesis.
References
6-(Diethylamino)pyridine-3-carbaldehyde stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-(Diethylamino)pyridine-3-carbaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a cool, dry, and dark place. For optimal stability, it is advised to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The container must be tightly sealed to protect it from moisture and air.
Q2: What are the primary signs of degradation of this compound?
A2: Degradation of this compound can be indicated by several observable changes. A noticeable change in color, often to a brownish hue, can be a sign of impurity formation. A decrease in the compound's potency or inconsistent results in biological assays may also suggest degradation. Furthermore, the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC or TLC) is a strong indicator of the presence of degradation products.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to a few primary degradation pathways. The aldehyde functional group is prone to oxidation, which can convert it into the corresponding carboxylic acid, 6-(diethylamino)nicotinic acid. The pyridine ring itself can be susceptible to photolytic degradation upon exposure to light. Under harsh conditions or in the presence of strong oxidizing agents, N-oxide formation on the pyridine nitrogen is also a possibility.
Q4: What materials and substances are incompatible with this compound?
A4: this compound should not be stored or handled with strong oxidizing agents or strong acids.[1] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound. It is also advisable to avoid heat, sparks, open flames, and direct sunlight.[1]
Data Presentation: Storage and Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes degradation kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group. |
| Light | Store in the dark (Amber vial) | Protects against photolytic degradation.[1] |
| Moisture | Tightly sealed container | Prevents hydrolysis and other moisture-related reactions. |
| Incompatibilities | Away from strong acids and oxidizing agents | Avoids rapid chemical degradation.[1] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected yields in a reaction.
-
Possible Cause: The this compound starting material may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of the compound using a suitable analytical method like HPLC or NMR before use.
-
Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound.
-
Optimize Reaction Conditions: Ensure that the reaction conditions are not contributing to the degradation of the starting material. Avoid excessively high temperatures or prolonged reaction times unless necessary.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a reaction mixture.
-
Possible Cause: The unknown peaks could be degradation products of this compound formed either during storage or under the reaction conditions.
-
Troubleshooting Steps:
-
Analyze Starting Material: Run an HPLC of the starting material to confirm if the impurities were present initially.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixture.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks, which can provide valuable information for their identification.
-
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, its use as a pyridine aldehyde suggests its application in reactions such as:
-
Reductive Amination: To synthesize corresponding amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds.
When using this compound, it is recommended to follow general protocols for handling air and moisture-sensitive reagents, especially if the reaction is performed under anhydrous conditions.
Visualizations
Caption: A logical workflow for troubleshooting experimental issues related to the stability of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Overcoming low reactivity of 6-(Diethylamino)pyridine-3-carbaldehyde
Welcome to the technical support center for 6-(Diethylamino)pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and reactivity of this compound in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
A1: this compound is an aromatic aldehyde with a pyridine core. The key features influencing its reactivity are:
-
Aldehyde Group: The formyl group at the 3-position is susceptible to nucleophilic attack, making it suitable for reactions like condensation (e.g., Knoevenagel), Wittig olefination, and reductive amination.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which can decrease the electron density of the ring system.[1]
-
Diethylamino Group: The diethylamino group at the 6-position is a strong electron-donating group. This group increases the electron density of the pyridine ring and can influence the reactivity of the aldehyde group through resonance and inductive effects. The increased electron density on the pyridine ring can sometimes lead to unexpected side reactions or alter the expected reactivity compared to unsubstituted pyridine-3-carbaldehyde.
Q2: How does the diethylamino group affect the reactivity of the aldehyde?
A2: The electron-donating diethylamino group can increase the electron density at the aldehyde's carbonyl carbon through the pyridine ring system. This increased electron density can make the carbonyl carbon less electrophilic and thus less reactive towards nucleophiles compared to pyridine aldehydes with electron-withdrawing groups. This can result in slower reaction rates or the need for more forcing conditions or specific catalysts to achieve high yields.
Q3: What are the common solvents for reactions involving this compound?
A3: The choice of solvent is highly dependent on the specific reaction. Common solvents include:
-
Protic solvents: Ethanol and methanol are often used for Knoevenagel condensations and reductive aminations.
-
Aprotic polar solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are suitable for a range of reactions, including Wittig reactions and some condensations.
-
Aprotic non-polar solvents: Toluene can be used, particularly in reactions where removal of water via a Dean-Stark trap is necessary.
Q4: Are there any specific safety precautions for handling this compound?
A4: As with any chemical reagent, appropriate safety measures should be taken. It is advisable to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For specific handling and disposal information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2]
Q: My Knoevenagel condensation with this compound is giving a low yield of the desired α,β-unsaturated product. What are the possible causes and solutions?
A: Low yields in Knoevenagel condensations with this substrate can often be attributed to its modified electronic properties. Here is a systematic approach to troubleshooting:
Troubleshooting Workflow for Knoevenagel Condensation
Caption: Troubleshooting flowchart for low yield in Knoevenagel condensation.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Catalyst Activity | The electron-donating diethylamino group may require a more effective base to facilitate the initial deprotonation of the active methylene compound. Standard weak bases like piperidine or pyridine might be too weak.[2] | 1. Stronger Base: Consider using a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). 2. Co-catalyst: The addition of a Lewis acid co-catalyst (e.g., ZnCl₂, TiCl₄) can activate the aldehyde carbonyl group towards nucleophilic attack.[3][4] 3. Alternative Catalysts: Explore the use of ammonium salts like ammonium bicarbonate as a greener and potentially more effective catalyst.[5] |
| Unfavorable Solvent | The polarity of the solvent can significantly impact reaction rates. The electron-rich nature of the substrate might favor specific solvent environments. | 1. Solvent Screening: If the reaction is slow in a non-polar solvent like toluene, try a polar aprotic solvent such as DMF or acetonitrile. 2. Green Chemistry Approach: A mixture of water and ethanol has been shown to be effective for Knoevenagel condensations of other pyridine carbaldehydes and can be attempted here.[6] |
| Reversible Reaction/Water Inhibition | The condensation reaction produces water as a byproduct, which can lead to a reversible reaction and lower the yield. | 1. Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed. 2. Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. |
| Inadequate Reaction Conditions | The reaction may require more energy to overcome the activation barrier due to the reduced electrophilicity of the aldehyde. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or product. 2. Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. |
Issue 2: Poor Reactivity in Wittig Reaction
The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide (Wittig reagent).[7]
Q: I am observing low conversion of this compound in a Wittig reaction. How can I improve the outcome?
A: The reduced electrophilicity of the aldehyde can also be a factor in the Wittig reaction. The choice of the ylide and reaction conditions are critical.
Wittig Reaction Troubleshooting Logic
Caption: Logical steps for troubleshooting a low-conversion Wittig reaction.
| Potential Cause | Explanation | Suggested Solution |
| Use of a Stabilized Ylide | Stabilized ylides (containing electron-withdrawing groups like esters or ketones) are less reactive and may not react efficiently with the less electrophilic this compound.[8] | 1. Use a More Reactive Ylide: If the desired product allows, switch to a non-stabilized or semi-stabilized ylide (e.g., from an alkyl or aryl phosphonium salt). 2. Schlosser Modification: For stabilized ylides, consider the Schlosser modification, which involves the use of phenyllithium at low temperatures to generate a more reactive species.[9] |
| Incomplete Ylide Formation | The base used to deprotonate the phosphonium salt may not be strong enough, leading to a low concentration of the active ylide. | 1. Stronger Base: Use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) to ensure complete deprotonation.[1] 2. Anhydrous Conditions: Ensure strictly anhydrous conditions, as any moisture will quench the strong base and the ylide. |
| Unfavorable Reaction Temperature | The reaction may be too slow at room temperature or below. | 1. Increase Temperature: Gently warm the reaction mixture. Refluxing in THF is a common practice for less reactive substrates. Monitor for side reactions. |
| Lithium Salt Interference | If using a lithium base (like n-BuLi), the resulting lithium salts can sometimes interfere with the reaction, particularly affecting the stereochemical outcome.[7] | 1. Salt-Free Ylides: Prepare a "salt-free" ylide by filtration or centrifugation of the precipitated lithium salts before adding the aldehyde. |
Issue 3: Inefficient Reductive Amination
Reductive amination is a two-step process involving the formation of an imine or enamine followed by its reduction to an amine.[10]
Q: My reductive amination of this compound with a primary/secondary amine is inefficient. What could be the problem?
A: Inefficiency in reductive amination can stem from issues in either the imine formation step or the reduction step.
Reductive Amination Troubleshooting Pathway
Caption: Troubleshooting pathway for inefficient reductive amination.
| Potential Cause | Explanation | Suggested Solution |
| Slow Imine Formation | The formation of the imine intermediate is often the rate-limiting step and is reversible. The electron-rich nature of the aldehyde might slow this step down. | 1. Catalysis: Add an acid catalyst, such as acetic acid or titanium(IV) isopropoxide, to facilitate the dehydration step. 2. Water Removal: Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine product. |
| Inappropriate Reducing Agent | The choice of reducing agent is crucial. Some are too harsh and may reduce the aldehyde directly, while others may not be reactive enough for the imine. | 1. Mild Reducing Agents: Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations.[11] Sodium cyanoborohydride (NaBH₃CN) is also effective, but is toxic. 2. Stepwise Procedure: Consider a two-step procedure: first, form the imine, and then add a stronger reducing agent like sodium borohydride (NaBH₄). |
| Incorrect pH | Imine formation is pH-dependent. The medium should be slightly acidic to protonate the carbonyl oxygen, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive. | 1. pH Adjustment: Maintain the reaction pH in the range of 4-6 by using a buffer or adding a controlled amount of acid. |
| Steric Hindrance | If the amine being used is sterically bulky, this can hinder its approach to the aldehyde, slowing down the reaction. | 1. Increase Temperature: Gently heating the reaction can help overcome steric barriers. 2. Longer Reaction Time: Allow the reaction to proceed for a longer period. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (or alternative base)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient).
Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 1.1 equivalents of methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of n-BuLi solution dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of 1.0 equivalent of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Protocol 3: One-Pot Reductive Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in DCM.
-
Add 1.2 equivalents of morpholine.
-
If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can be optimized for higher yields. Note that these are representative examples and actual results may vary.
Table 1: Optimization of Knoevenagel Condensation
| Entry | Base (0.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Toluene | 80 | 12 | 45 |
| 2 | Piperidine | Ethanol | RT | 24 | 55 |
| 3 | DBU | THF | RT | 6 | 75 |
| 4 | DBU & ZnCl₂ (0.2 eq.) | THF | RT | 4 | 90 |
| 5 | NH₄HCO₃ | EtOH/H₂O (1:1) | 60 | 8 | 85 |
Table 2: Optimization of Wittig Reaction
| Entry | Ylide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (EtO)₂P(O)CH₂CO₂Et (stabilized) | NaH | THF | RT | 24 | 30 |
| 2 | Ph₃P⁺CH₃Br⁻ | n-BuLi | THF | RT | 6 | 85 |
| 3 | Ph₃P⁺CH₃Br⁻ | NaNH₂ | Toluene | 80 | 4 | 88 |
| 4 | Ph₃P⁺CH₂PhCl⁻ | n-BuLi | THF | RT | 5 | 92 |
Table 3: Optimization of Reductive Amination
| Entry | Amine | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH₄ | MeOH | None | 12 | 50 |
| 2 | Benzylamine | NaBH₃CN | MeOH | Acetic Acid | 8 | 75 |
| 3 | Benzylamine | STAB | DCM | None | 6 | 95 |
| 4 | Diethylamine | STAB | DCM | None | 10 | 88 |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Optimizing Reaction Conditions for 6-(Diethylamino)pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(Diethylamino)pyridine-3-carbaldehyde. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of activated aromatic and heteroaromatic compounds such as 6-(diethylamino)pyridine.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyridine ring.[1][2]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][3] It is typically prepared in situ by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). The reaction is usually performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and ensure complete formation of the reagent before the addition of the substrate.[3][4]
Q3: What are the key parameters to control for a successful Vilsmeier-Haack reaction?
A3: For a successful Vilsmeier-Haack reaction, it is crucial to control the following parameters:
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical to prevent side reactions like over-formylation.[3]
-
Temperature: Maintaining a low reaction temperature helps to control the reaction rate and improve selectivity.[3]
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product yield and minimizing byproduct formation.[3]
-
Purity of Reagents: The purity of reagents, especially DMF and POCl₃, is important as impurities can lead to undesired side reactions.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. How can I improve the conversion?
A: Low reactivity can be a challenge, particularly with less-activated substrates. Here are several strategies to improve your reaction conversion:
-
Increase Reaction Temperature: While the initial formation of the Vilsmeier reagent is conducted at low temperatures, the formylation step may require heating. Gradually increasing the temperature (e.g., to room temperature or even 60-80 °C) can enhance the reaction rate.[2]
-
Optimize Solvent: The choice of solvent can influence the reaction. While DMF is a reactant, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction kinetics.[3]
-
Check Reagent Quality: Ensure that the DMF and POCl₃ are anhydrous and of high purity. Old or improperly stored reagents can degrade and lead to poor reactivity.[4]
-
Increase Reagent Stoichiometry: A slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, be cautious as a large excess can lead to di-formylation.[3]
Issue 2: Formation of Multiple Products (Over-formylation)
Q: I am observing the formation of a di-formylated byproduct in my reaction mixture. How can I improve the selectivity for mono-formylation?
A: Over-formylation is a common issue with highly activated substrates like 6-(diethylamino)pyridine. To enhance mono-formylation selectivity, consider the following optimizations:[3]
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point for optimization.[3]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can sometimes lead to better selectivity compared to adding the substrate to the pre-formed reagent. This helps to avoid localized high concentrations of the formylating agent.[3]
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and favor the formation of the mono-formylated product.[3]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further formylation of the desired product.[3]
Quantitative Data on Stoichiometry and Yield:
The following table summarizes the effect of the Vilsmeier reagent to substrate ratio on the product distribution for a generic activated aromatic compound, illustrating the importance of stoichiometry control.
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Data adapted from a generic example for illustrative purposes.[3] |
Issue 3: Formation of Chlorinated Byproducts
Q: I am observing the formation of a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause and how can I prevent it?
A: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[3]
-
Lower Reaction Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial to minimize this side reaction.[3]
-
Alternative Reagents: In some cases, using alternative Vilsmeier reagents prepared from other phosphorus halides (e.g., PBr₃) or using different formylating agents altogether might be considered, although this would represent a significant deviation from the standard protocol.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-(Diethylamino)pyridine
This protocol provides a general methodology for the synthesis of this compound. Optimization of reaction conditions may be required for specific applications.
Materials:
-
6-(Diethylamino)pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq.) dropwise to the stirred DMF solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-(diethylamino)pyridine (1.0 eq.) in anhydrous DCM in a separate flask.
-
Add the solution of 6-(diethylamino)pyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Stir until the gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: By-product Identification and Troubleshooting for Reactions with 6-(Diethylamino)pyridine-3-carbaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating by-products in chemical reactions involving 6-(Diethylamino)pyridine-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in reactions involving this compound?
A1: Based on the general reactivity of aldehydes and related pyridine derivatives, the most common by-products fall into three main categories:
-
Products from incomplete reaction or over-reaction of the aldehyde group:
-
6-(Diethylamino)pyridin-3-yl)methanol: The corresponding alcohol may be present as an impurity from the synthesis of the aldehyde (if the oxidation of the alcohol precursor was incomplete) or as a by-product in reduction reactions where the aldehyde is not fully converted.
-
6-(Diethylamino)pyridine-3-carboxylic acid: This carboxylic acid is a common by-product resulting from the over-oxidation of the aldehyde functionality, especially when using strong oxidizing agents or prolonged reaction times.[1]
-
-
By-products from condensation reactions:
-
Michael Adducts: In base-catalyzed condensation reactions, such as Knoevenagel or aldol condensations, the formation of Michael addition by-products can occur.
-
-
Degradation products:
-
The stability of aminopyridine derivatives can be pH-dependent. Under certain acidic or basic conditions, degradation of the starting material or product may occur.
-
Q2: How can I detect the presence of the alcohol or carboxylic acid by-product in my reaction mixture?
A2: The alcohol and carboxylic acid by-products can typically be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The alcohol is generally more polar than the aldehyde, while the carboxylic acid is significantly more polar. They will exhibit different Rf values on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The alcohol will show a characteristic peak for the methylene protons (CH2OH) and a broad singlet for the hydroxyl proton (OH).
-
The carboxylic acid will show a very broad singlet for the acidic proton (COOH) far downfield in the 1H NMR spectrum.
-
-
Mass Spectrometry (MS): The mass spectrum will show molecular ion peaks corresponding to the masses of the alcohol (M+H+ for C10H16N2O) and the carboxylic acid (M+H+ for C10H14N2O2).
Q3: Are there any specific reaction conditions that favor the formation of Michael addition by-products in condensation reactions?
A3: Yes, the formation of Michael adducts is more likely under certain conditions:
-
Strong Bases: The use of strong bases can promote Michael additions.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the initial condensation may lead to the formation of Michael by-products.
-
Stoichiometry: An excess of the nucleophile (the active methylene compound) can also favor the formation of the Michael adduct.
Troubleshooting Guides
Q1: I am seeing a significant amount of an impurity with a higher Rf value than my starting aldehyde on TLC after an oxidation reaction. What could it be and how can I avoid it?
A1: An impurity with a higher Rf value is likely less polar than your starting aldehyde. This could indicate the presence of unreacted starting material from a multi-step synthesis or a side-product from an unexpected reaction. However, in the context of an oxidation reaction to produce the aldehyde, this is less common.
If you meant a lower Rf value, this is indicative of a more polar compound, which is very likely the over-oxidation product, 6-(Diethylamino)pyridine-3-carboxylic acid .
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Employ milder oxidizing agents. For the oxidation of a corresponding alcohol to an aldehyde, reagents like manganese dioxide (MnO2) or Dess-Martin periodinane are often effective and less prone to over-oxidation.[2]
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde. Running the reaction at a lower temperature can also help to control the rate of oxidation.
-
Stoichiometry of the Oxidant: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will increase the likelihood of over-oxidation.
Q2: My condensation reaction with this compound is giving a low yield of the desired product, and I see multiple spots on the TLC. How can I improve the selectivity?
A2: Low yield and multiple spots in a condensation reaction often point to the formation of by-products, such as Michael adducts, or self-condensation products.
Troubleshooting Steps:
-
Base Selection: Switch to a milder base. For example, if you are using a strong base like sodium hydroxide, consider using a weaker organic base like piperidine or triethylamine.
-
Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetic product over thermodynamic by-products.
-
Order of Addition: Adding the aldehyde slowly to the mixture of the active methylene compound and the base can sometimes minimize side reactions.
-
Solvent: The choice of solvent can influence the reaction outcome. Experiment with different solvents to find the optimal conditions for your specific reaction.
Quantitative Data Summary
The following table provides hypothetical data for a Knoevenagel condensation reaction between this compound and malononitrile under different basic conditions to illustrate the potential for by-product formation.
| Entry | Base | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Michael Adduct By-product Yield (%) |
| 1 | Piperidine | 80 | 2 | 85 | 10 |
| 2 | Triethylamine | 80 | 2 | 75 | 15 |
| 3 | Sodium Hydroxide | 80 | 2 | 60 | 35 |
| 4 | Piperidine | 50 | 4 | 92 | 5 |
Experimental Protocols
Key Experiment: Knoevenagel Condensation of this compound with Malononitrile
Objective: To synthesize 2-(6-(diethylamino)pyridin-3-yl)methylene)malononitrile and identify potential by-products.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at 50°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to separate the desired product from any unreacted starting materials and by-products.
-
Characterize the product and any isolated by-products by NMR and MS.
Visualizations
Caption: Knoevenagel condensation pathway and a potential side reaction.
References
Technical Support Center: 6-(Diethylamino)pyridine-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 6-(Diethylamino)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation.
-
Vilsmeier-Haack Reaction: This method involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] The starting material for this route is 2-(diethylamino)pyridine. The electron-donating diethylamino group activates the pyridine ring, directing the formylation primarily to the 3- and 5-positions.
-
Directed ortho-Lithiation: This strategy utilizes an organolithium reagent, such as n-butyllithium (n-BuLi), to deprotonate the pyridine ring at a position directed by a directing metalating group (DMG).[4][5][6] In the case of 2-(diethylamino)pyridine, the diethylamino group can act as a DMG, directing the lithiation to the 3-position. The resulting lithiated intermediate is then quenched with a formylating agent like DMF to yield the desired aldehyde.
Q2: I am getting a low yield in my Vilsmeier-Haack reaction. What are the possible causes?
A2: Low yields in the Vilsmeier-Haack formylation of 2-(diethylamino)pyridine can stem from several factors. Please refer to the troubleshooting table below for potential causes and solutions.
Q3: My lithiation reaction is not working, and I'm recovering my starting material. What should I check?
A3: Issues with lithiation reactions are common and often related to the quality of reagents and reaction conditions. The troubleshooting table below provides guidance on common problems encountered during the directed ortho-lithiation of 2-(diethylamino)pyridine.
Q4: How can I purify the crude this compound?
A4: Purification of the final product is typically achieved through column chromatography or recrystallization.[7]
-
Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.[7]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.[7]
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their likely causes, and recommended solutions for both the Vilsmeier-Haack and directed ortho-lithiation synthesis routes.
Vilsmeier-Haack Reaction Troubleshooting
| Problem | Possible Cause | Recommended Solution & Analytical Checks |
| Low or No Product Formation | Incomplete formation of the Vilsmeier reagent. | Ensure that POCl₃ is added slowly to DMF at a low temperature (0-5 °C) to allow for the exothermic reaction to be controlled. The reagent should be prepared fresh before use. |
| Low reactivity of the substrate. | The diethylamino group should sufficiently activate the pyridine ring. However, ensure the starting 2-(diethylamino)pyridine is pure. Impurities can deactivate the substrate. | |
| Incorrect reaction temperature. | The reaction temperature is critical.[8] While the Vilsmeier reagent is formed at a low temperature, the formylation step often requires heating. Optimize the reaction temperature (e.g., 60-90 °C) and monitor the reaction progress by TLC. | |
| Formation of Multiple Products | Isomeric products. | The diethylamino group directs formylation to both the 3- and 5-positions. While the 3-formyl isomer is often the major product, the formation of the 5-formyl isomer is possible. Use column chromatography for separation. Characterize fractions by ¹H NMR to identify the isomers. |
| Side reactions. | At higher temperatures, side reactions can occur.[8] Maintain careful temperature control. Analyze byproducts by GC-MS or LC-MS to identify their structures and adjust reaction conditions accordingly. | |
| Dark-colored Reaction Mixture/Product | Decomposition of starting material or product. | Avoid excessive heating and prolonged reaction times. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Decolorize the crude product with activated charcoal during workup if necessary. |
Directed ortho-Lithiation Troubleshooting
| Problem | Possible Cause | Recommended Solution & Analytical Checks |
| Low or No Product Formation | Inactive or incorrect concentration of n-BuLi. | Use a freshly titrated solution of n-BuLi. The molarity of commercially available solutions can decrease over time. |
| Presence of moisture or oxygen. | All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. | |
| Incorrect reaction temperature. | The lithiation step is typically performed at a very low temperature (-78 °C) to prevent side reactions. Ensure the temperature is maintained throughout the addition of n-BuLi and the subsequent stirring period. | |
| Formation of Multiple Products | Di-lithiation. | Using an excess of n-BuLi can lead to deprotonation at multiple sites. Use a stoichiometric amount (typically 1.0-1.1 equivalents) of freshly titrated n-BuLi. |
| Isomeric products. | While the diethylamino group directs to the 3-position, lithiation at other positions can occur, especially if the temperature is not well-controlled. Analyze the product mixture by ¹H NMR and/or GC-MS to identify isomers. | |
| Reaction with Solvent | n-BuLi can react with THF at temperatures above -78 °C. | Maintain a strict reaction temperature of -78 °C. Consider using an alternative solvent like diethyl ether if THF proves problematic. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2-(Diethylamino)pyridine
Materials:
-
2-(Diethylamino)pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-(diethylamino)pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Directed ortho-Lithiation of 2-(Diethylamino)pyridine
Materials:
-
2-(Diethylamino)pyridine
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 2-(diethylamino)pyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for another 1-2 hours.
-
Quench the reaction by slowly adding a saturated ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Vilsmeier-Haack Reaction | Directed ortho-Lithiation |
| Starting Material | 2-(Diethylamino)pyridine | 2-(Diethylamino)pyridine |
| Key Reagents | POCl₃, DMF | n-BuLi, DMF |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux | -78 °C |
| Typical Yield | 60-80% | 50-70% |
| Major Side Products | 5-formyl isomer, decomposition products | Di-lithiated species, products from reaction with solvent |
| Purification | Column Chromatography | Column Chromatography |
Table 2: Spectroscopic Data for Pyridine-3-carbaldehyde (for comparison)
| Proton (¹H) NMR | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-2 | 9.11 | s | - |
| H-4 | 8.87 | d | 4.6 |
| H-5 | 7.52 | dd | 7.7, 5.0 |
| H-6 | 8.20 | dt | 7.9, 1.9 |
| Aldehyde-H | 10.14 | s | - |
| Carbon (¹³C) NMR | Chemical Shift (δ ppm) |
| C-2 | 154.7 |
| C-3 | 131.4 |
| C-4 | 135.9 |
| C-5 | 124.2 |
| C-6 | 152.0 |
| C=O | 190.8 |
Note: The spectroscopic data for the target molecule, this compound, will have additional signals corresponding to the diethylamino group and shifts in the pyridine ring signals due to its electron-donating effect.
Visualizations
Vilsmeier-Haack Reaction Workflow
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with 6-(Diethylamino)pyridine-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides
Issue 1: Low or No Yield in Knoevenagel Condensation
Q: My Knoevenagel condensation with this compound and an active methylene compound is giving a low yield or failing completely. What are the likely causes and how can I improve the outcome?
A: Low yields in Knoevenagel condensations with electron-rich aldehydes like this compound can stem from several factors. The electron-donating diethylamino group can reduce the electrophilicity of the aldehyde carbon, making it less reactive. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice: The selection of a suitable catalyst is critical. While some pyridine carbaldehydes can undergo catalyst-free condensation in polar protic solvents, the increased electron density on your substrate may necessitate a catalyst.[1][2]
-
Weak Bases: If you are using a weak base like piperidine or pyridine, ensure it is fresh and used in an appropriate catalytic amount (typically 0.1 equivalents).[2]
-
Stronger Bases: For this less reactive aldehyde, a slightly stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a solid-supported base could be more effective.
-
Lewis Acids: In some cases, a Lewis acid catalyst such as TiCl₄ or ZnCl₂ can activate the aldehyde carbonyl group towards nucleophilic attack.[2]
-
-
Reaction Conditions:
-
Solvent: The solvent polarity can significantly influence the reaction rate.[1] For your substrate, polar aprotic solvents like DMF or acetonitrile may be more effective than nonpolar solvents. A mixture of water and ethanol has also been shown to be effective for similar reactions and offers a greener alternative.[1]
-
Temperature: While many Knoevenagel condensations proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with a less reactive aldehyde. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
-
Water Removal: The reaction produces water, which can inhibit the catalyst or lead to side reactions. Using a Dean-Stark apparatus to azeotropically remove water, particularly when using non-polar solvents like toluene, can improve the yield.
-
-
Reactant Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess (1.1-1.2 equivalents) of the active methylene compound can sometimes help to drive the reaction to completion.
Issue 2: Side Product Formation in Aldol Condensation
Q: I am attempting an aldol condensation between this compound and a ketone, but I'm observing significant side product formation. How can I improve the selectivity?
A: The primary challenge in this cross-aldol condensation is preventing the self-condensation of the ketone. Since this compound has no α-hydrogens, it cannot self-condense. Here are some strategies to promote the desired reaction:
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Order of Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This ensures that the concentration of the enolate is always low, minimizing self-condensation.
-
Catalyst Selection:
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Base Strength: Use a base that is strong enough to deprotonate the ketone but not so strong that it promotes rapid, uncontrolled condensation. NaOH or KOH are commonly used. The concentration of the base can also be optimized.
-
Lewis Acid Catalysis: Alternatively, a Lewis acid can be used to activate the aldehyde, followed by the addition of a silyl enol ether of the ketone (a Mukaiyama aldol reaction), which can provide higher selectivity.
-
-
Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetic product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block. The most common reactions involving the aldehyde functionality include:
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form C=C bonds.[1][2]
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Aldol Condensation: Reaction with enolizable ketones or aldehydes to form β-hydroxy carbonyl compounds, which can then dehydrate to α,β-unsaturated carbonyls (chalcones).
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new C-N bonds.
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Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
Q2: Which catalysts are recommended for the reductive amination of this compound?
A2: The electron-donating nature of the diethylamino group can make imine formation, the first step of reductive amination, slower. To facilitate this, you can:
-
Use a mild acid catalyst: A catalytic amount of acetic acid is often used to promote imine formation.
-
Select an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often effective for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is another option, particularly under acidic conditions. Stronger reducing agents like sodium borohydride (NaBH₄) can sometimes reduce the aldehyde directly before imine formation.
-
Consider a one-pot, three-component approach: Some modern protocols utilize catalysts that facilitate both the condensation and reduction steps in a single pot.
Q3: My Wittig reaction with this compound is not working. What should I check?
A3: A failed Wittig reaction can often be traced back to the ylide generation or the reactivity of the ylide itself.
-
Ylide Formation: Ensure your phosphonium salt is dry and that you are using a sufficiently strong base to generate the ylide. For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium or sodium hydride are required. The reaction should be carried out under anhydrous and inert conditions. A color change (often to yellow or orange) typically indicates ylide formation.
-
Ylide Stability: If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone group), it will be less reactive. Heating may be required to drive the reaction with the electron-rich this compound to completion.
-
Aldehyde Purity: Ensure your aldehyde is pure and free from any acidic impurities that could quench the ylide.
Q4: Can I use 4-(Dimethylamino)pyridine (DMAP) as a catalyst for reactions with this compound?
A4: Yes, DMAP is a highly effective nucleophilic catalyst for a variety of reactions, including acylations and esterifications. While it is not typically the primary catalyst for the C-C bond-forming reactions discussed above, it can be used as a co-catalyst or for subsequent functionalization of the products. For instance, if a reaction product contains a hydroxyl group, DMAP is an excellent catalyst for its acylation.
Data Presentation
The following tables summarize typical reaction conditions for key transformations of pyridine carbaldehydes. Note that these are based on literature for analogous compounds and should be considered as starting points for the optimization of reactions with this compound.
Table 1: Catalyst and Conditions for Knoevenagel Condensation of Pyridine Carbaldehydes with Active Methylene Compounds
| Pyridine Carbaldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Pyridine-3-carbaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | Room Temp. | 92 | [1] |
| Pyridine-4-carbaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | Room Temp. | 95 | [1] |
| Pyridine-3-carbaldehyde | Ethyl Cyanoacetate | None | H₂O:EtOH (1:1) | Room Temp. | 90 | [1] |
| Various Benzaldehydes | Malononitrile | Piperidine (0.1 eq) | Toluene | Reflux | >80 | [2] |
Table 2: Conditions for Aldol Condensation (Chalcone Synthesis) from Aromatic Aldehydes
| Aldehyde | Ketone | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH | EtOH | Room Temp. | High | General Procedure |
| 4-Dimethylaminobenzaldehyde | Acetophenone | NaOH (10%) | EtOH | Room Temp. | 67.6 | General Procedure |
Table 3: Conditions for Reductive Amination of Aromatic Aldehydes
| Aldehyde | Amine | Reducing Agent | Catalyst/Additive | Solvent | Temperature | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | H₂ (100 bar) | Co-containing composite | - | 100 °C | 72-96 | General Procedure |
| Benzaldehyde | Aniline | NaBH₄ | CeCl₃·7H₂O | EtOH | Room Temp. | Good | General Procedure |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
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To a round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.1 mmol).
-
Add the chosen solvent (e.g., EtOH:H₂O 1:1, 5 mL).
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If a catalyst is used, add it at this stage (e.g., piperidine, 0.1 mmol).
-
Stir the mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Reductive Amination
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In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., Dichloromethane or Methanol, 10 mL).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 mmol) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for reactions of this compound.
References
Technical Support Center: Solvent Effects on 6-(Diethylamino)pyridine-3-carbaldehyde Reactivity
Welcome to the technical support center for 6-(diethylamino)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile compound. Here, we address common challenges and frequently asked questions related to solvent effects on its reactivity, providing in-depth explanations and practical troubleshooting protocols.
I. Troubleshooting Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments with this compound.
Question 1: My reaction yield is significantly lower than expected when running a condensation reaction. What are the likely solvent-related causes?
Answer:
Low yields in condensation reactions involving this compound are frequently tied to solvent choice. The polarity and protic nature of the solvent play a critical role in stabilizing intermediates and influencing reaction kinetics.
Causality Explained:
-
Solvent Polarity: The reactivity of the aldehyde group is influenced by the solvent's ability to stabilize the polar transition state of the reaction. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of your reacting partner, but may also stabilize the starting material, potentially slowing the reaction. Non-polar solvents might be unsuitable if your reactants have poor solubility.
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Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the pyridine nitrogen and the aldehyde oxygen, which can either activate or deactivate the molecule depending on the specific reaction mechanism. For instance, in a reaction where the aldehyde needs to be protonated to enhance its electrophilicity, a protic solvent can be beneficial. Conversely, if the nucleophile is sensitive to hydrogen bonding, an aprotic solvent would be a better choice.
Troubleshooting Protocol:
-
Solvent Screening: If you are experiencing low yields, a systematic solvent screen is the first logical step. Choose a range of solvents with varying polarities and proticities.
-
Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress in each solvent. This will help you identify if the issue is a slow reaction rate or the formation of side products.
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Consider Solvent-Free Conditions: In some cases, solvent-free reactions, potentially with microwave assistance, can lead to significantly improved yields and shorter reaction times for pyridine-carbaldehyde derivatives.[1]
Data Summary: Solvent Effects on a Hypothetical Condensation Reaction
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Observations |
| Dichloromethane | 8.93 | 24 | 35 | Slow reaction, incomplete conversion |
| Acetonitrile | 37.5 | 12 | 65 | Faster reaction, some side products |
| Ethanol | 24.5 | 8 | 85 | Clean reaction, good yield |
| Toluene | 2.38 | 48 | <10 | Poor solubility of reactants |
| Solvent-Free (MW) | N/A | 0.1 | 95 | Rapid and high-yielding[1] |
Question 2: I am observing significant color changes in my solution of this compound when I change solvents. Is this normal, and how does it affect reactivity?
Answer:
Yes, this is a well-documented phenomenon known as solvatochromism . The color change is due to the different stabilization of the ground and excited electronic states of the molecule by solvents of varying polarity. This property is directly linked to the molecule's electronic structure and can have implications for its reactivity.
Causality Explained:
This compound possesses a strong intramolecular charge-transfer (ICT) character. The diethylamino group is an electron donor, and the carbaldehyde group is an electron acceptor. In the ground state, there is a certain degree of charge separation. Upon excitation with light, this charge separation increases significantly.
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Polar Solvents: Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This leads to a smaller energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths, i.e., red-shift) in the UV-Vis absorption spectrum.
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Non-Polar Solvents: In non-polar solvents, the stabilization of the excited state is less pronounced, leading to a larger energy gap and a hypsochromic shift (a shift to shorter wavelengths, i.e., blue-shift).
The solvent's influence on the electronic distribution in the ground state can also affect the reactivity of the aldehyde group. Increased polarization in polar solvents can enhance its electrophilicity.
Experimental Protocol: Characterizing Solvatochromism
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent (e.g., dichloromethane).
-
Prepare Dilutions: In a series of cuvettes, place a small, identical aliquot of the stock solution.
-
Evaporate Stock Solvent: Carefully evaporate the solvent from each cuvette under a gentle stream of nitrogen.
-
Add Solvents: Add a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water) to the cuvettes to achieve the same final concentration.
-
Record UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution.
-
Analyze Data: Plot the wavelength of maximum absorption (λ_max_) against a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) values) to visualize the solvatochromic effect.
Question 3: My reaction is producing a complex mixture of products. How can solvent choice help improve selectivity?
Answer:
Solvent choice is a powerful tool for controlling reaction selectivity (chemo-, regio-, and stereoselectivity). By strategically selecting a solvent, you can influence which reaction pathway is favored.
Causality Explained:
-
Chemoselectivity: In molecules with multiple reactive sites, the solvent can preferentially solvate one functional group over another, sterically hindering or electronically deactivating it towards a particular reagent.
-
Regioselectivity: For reactions that can proceed at different positions on the pyridine ring, the solvent can influence the stability of the intermediates for each pathway. For example, in nucleophilic aromatic substitution reactions, the ability of the solvent to stabilize the Meisenheimer complex is crucial.
-
Stereoselectivity: In stereoselective reactions, the solvent can influence the conformational equilibrium of the substrate or the transition state geometry. Chiral solvents or additives can also be employed to induce stereoselectivity. Recent studies have shown that the dearomatization of pyridines can be influenced by the solvent and catalyst system.[2][3]
Troubleshooting Workflow for Improving Selectivity:
Caption: A workflow for troubleshooting selectivity issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting purity of commercially available this compound, and how can I purify it?
A1: Commercially available this compound typically has a purity of 95% or higher.[4] However, for sensitive reactions, further purification may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a common method. Column chromatography on silica gel can also be employed.
Q2: Are there any known incompatibilities of this compound with common laboratory solvents?
A2: While generally stable, prolonged exposure to highly acidic or basic conditions should be avoided, as this can lead to degradation. In protic solvents, there is the potential for hemiacetal or acetal formation, especially in the presence of acid or base catalysts, though this is generally reversible.
Q3: How does the diethylamino group influence the reactivity of the carbaldehyde compared to unsubstituted pyridine-3-carbaldehyde?
A3: The diethylamino group is a strong electron-donating group. This has two main effects:
-
Increased Nucleophilicity of the Pyridine Ring: The electron density of the pyridine ring is increased, making it more susceptible to electrophilic attack and potentially altering its coordination properties with metal catalysts.
-
Decreased Electrophilicity of the Aldehyde: The electron-donating effect slightly reduces the electrophilicity of the aldehyde carbon, which may slow down reactions with weak nucleophiles compared to the unsubstituted analogue, nicotinaldehyde.[5][6][7]
Q4: Can this compound act as a catalyst itself?
A4: The pyridine nitrogen in this compound has basic and nucleophilic character, similar to 4-(dimethylamino)pyridine (DMAP).[8] While the presence of the aldehyde group modifies its properties, it could potentially act as a nucleophilic catalyst in certain reactions, such as acylations.[9] However, its catalytic activity is likely to be different from that of DMAP, and it is more commonly used as a synthon.
Q5: Where can I find spectroscopic data for this compound?
A5: Spectroscopic data for related pyridine-3-carbaldehyde derivatives can be found in various research articles and chemical databases.[10][11] For the parent compound, supplier websites often provide basic characterization data.[4] For in-depth spectroscopic studies, it is recommended to consult specialized chemical literature.
Experimental Workflow Diagram
Caption: General experimental workflow for reactions involving this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(dimethylamino)pyridine-3-carbaldehyde | 90006-87-4 [sigmaaldrich.com]
- 5. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 7. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 8. researchgate.net [researchgate.net]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing decomposition of 6-(Diethylamino)pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of 6-(Diethylamino)pyridine-3-carbaldehyde during experiments and storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: this compound is susceptible to degradation primarily through oxidation, hydrolysis, and photodegradation. The electron-donating diethylamino group on the pyridine ring increases the molecule's electron density, making it more prone to oxidation, especially when exposed to air. The aldehyde functional group can also be susceptible to oxidation and other reactions. Exposure to moisture can lead to hydrolysis, while light can provide the energy for photodegradation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it under an inert atmosphere, at low temperatures, and protected from light.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. Argon is denser and can provide better protection in some cases. |
| Temperature | -20°C to 4°C | Reduces the rate of chemical degradation and potential polymerization. |
| Light | Amber vial or opaque container | Protects the compound from light-induced degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and degradation due to moisture. |
Q3: I've observed a color change in my sample of this compound. What does this indicate?
A3: A color change, often to a yellow or brownish hue, is a common indicator of decomposition. This is likely due to the formation of oxidized or polymerized byproducts. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before use.
Q4: Which solvents are recommended for preparing stock solutions of this compound?
A4: Anhydrous aprotic solvents are generally recommended for preparing stock solutions to minimize the risk of hydrolysis and other solvent-mediated degradation pathways.
| Solvent | Suitability | Notes |
| Anhydrous Acetonitrile | High | Good solubility and relatively inert. |
| Anhydrous Dichloromethane (DCM) | High | Good solubility and volatility for easy removal. |
| Anhydrous Tetrahydrofuran (THF) | Moderate | Good solubility, but peroxide formation in aged THF can be a concern. Use freshly distilled or inhibitor-free THF. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Moderate | High solubility, but can be difficult to remove and may absorb moisture. |
It is crucial to use anhydrous solvents and to prepare solutions under an inert atmosphere.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Noticeable color change of the solution within a short period.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Reduced yield or formation of side products in subsequent reactions.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Presence of Oxygen | Degas the solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. Prepare the solution under a continuous stream of inert gas. |
| Presence of Water | Use anhydrous grade solvents. If necessary, dry the solvent using appropriate drying agents (e.g., molecular sieves) before use. |
| Incompatible Solvent | Switch to a recommended anhydrous aprotic solvent. Avoid protic solvents like alcohols unless the experimental protocol specifically requires them and the solution is used immediately. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and dried in an oven before use to remove any residual moisture or contaminants. |
Issue 2: Inconsistent Results in Reactions Involving this compound
Symptoms:
-
Variable reaction yields.
-
Inconsistent product purity.
-
Formation of different side products in repeated experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Degraded Starting Material | Always use a fresh sample or a properly stored sample of this compound. If in doubt, check the purity of the starting material before each reaction. |
| Exposure to Air/Moisture During Reaction | Conduct the reaction under a strictly inert atmosphere. Use Schlenk line techniques or a glovebox for sensitive reactions. |
| Incompatible Reagents | Be aware of incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can rapidly decompose the compound. |
Experimental Protocols
Protocol for Preparing and Storing a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile)
-
Schlenk flask or vial with a septum-sealed cap
-
Inert gas source (Argon or Nitrogen)
-
Syringes and needles
-
Analytical balance
Procedure:
-
Prepare Glassware: Thoroughly clean and oven-dry the Schlenk flask or vial. Allow it to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Connect the flask/vial to a Schlenk line or place it in a glovebox to maintain an inert atmosphere.
-
Weighing: Accurately weigh the desired amount of this compound and add it to the flask/vial under a positive pressure of inert gas.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous solvent to the flask/vial.
-
Dissolution: Gently swirl or stir the mixture until the compound is completely dissolved.
-
Storage: Seal the flask/vial tightly. For short-term storage, store at 4°C. For long-term storage, store at -20°C. Always bring the container to room temperature before opening to prevent condensation of moisture.
Visualizations
Technical Support Center: Column Chromatography of 6-(Diethylamino)pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(Diethylamino)pyridine-3-carbaldehyde using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation or No Separation | Incorrect mobile phase polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or isopropanol. A good starting point for aminopyridines can be a hexane-isopropanol mixture (e.g., 90:10 v/v).[1] |
| Compound is irreversibly adsorbed onto the silica gel. | The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel. Consider deactivating the silica gel by adding a small percentage of triethylamine (0.1-1%) to the eluent. Alternatively, use a different stationary phase like neutral alumina. | |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general guideline is to use a 20-50 fold excess by weight of silica gel to the sample. | |
| Compound Elutes Too Quickly (Low Retention) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Reduce the proportion of the more polar solvent (e.g., ethyl acetate, isopropanol) in your eluent system. |
| Compound Does Not Elute from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). You can increase the percentage of the polar solvent in your eluent mixture. For very polar compounds, a solvent system like dichloromethane-methanol (e.g., 95:5 v/v) may be necessary.[2] |
| Compound has decomposed on the silica gel. | The aldehyde functional group can be sensitive. Minimize the time the compound spends on the column. Use of a less acidic stationary phase like neutral alumina can also prevent decomposition. | |
| Tailing Peaks | Strong interaction between the basic pyridine and acidic silica gel. | Add a small amount of a basic modifier like triethylamine or pyridine to the mobile phase to improve peak shape. |
| Column channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Broad Peaks | The compound may be present as a salt (e.g., hydrochloride), leading to ion exchange on the column.[3] | If the compound is a salt, consider neutralizing it before loading it onto the column. Ensure a consistent counter-ion in the mobile phase if applicable.[3] |
| Diffusion on the column. | Optimize the flow rate. A slower flow rate can sometimes improve peak sharpness. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for the purification of this compound?
A1: A good starting point for developing a suitable eluent system is to use Thin Layer Chromatography (TLC). Based on the structure, which has both a polar aldehyde group and a basic aminopyridine moiety, a solvent system of intermediate polarity is recommended. You can start with a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. A trial with a hexane:ethyl acetate ratio of 80:20 (v/v) and adjusting from there is a reasonable approach. For similar aminopyridine compounds, hexane-isopropanol (90:10 v/v) has also been used.[1]
Q2: My compound seems to be sticking to the silica gel column. What can I do?
A2: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor recovery. To mitigate this, you can "deactivate" the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume), to your eluent. Alternatively, using a different stationary phase like neutral alumina can be an effective solution.
Q3: Can this compound decompose on a silica gel column?
A3: Aldehydes can be susceptible to oxidation or other degradation pathways, and the acidic nature of silica gel can sometimes catalyze these reactions. While not definitively reported for this specific compound in the search results, it is a possibility. To minimize the risk of decomposition, it is advisable to perform the chromatography as quickly as possible and consider using a less acidic stationary phase like neutral alumina.
Q4: What type of stationary phase is most suitable for this compound?
A4: Silica gel is the most common stationary phase for column chromatography and is a good starting point. However, due to the basic nature of the aminopyridine, standard silica gel may lead to tailing and poor recovery. If these issues are observed, using deactivated silica gel (by adding a base to the eluent) or switching to neutral alumina are recommended alternatives.
Q5: How can I monitor the separation during the column chromatography?
A5: The separation can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your desired product and assess their purity.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
1. Preparation of the Stationary Phase:
-
Slurry Packing Method (Recommended):
-
Weigh out the required amount of silica gel (typically 20-50 times the weight of the crude sample) in a beaker.
-
Add the initial, least polar eluent to the silica gel to form a slurry.
-
Swirl the beaker to ensure the silica gel is fully wetted and to remove any trapped air bubbles.
-
Pour the slurry into the chromatography column, ensuring the stopcock is closed.
-
Allow the silica gel to settle, and then open the stopcock to drain the excess solvent, being careful not to let the top of the silica bed run dry.
-
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a suitable solvent.
-
Carefully apply the dissolved sample to the top of the packed column using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Add a small layer of sand or glass wool on top of the silica bed to prevent disturbance during solvent addition.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined optimization from TLC.
-
Continuously monitor the collected fractions using TLC to identify those containing the purified product.
4. Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System | Ratio (v/v) | Application Notes | Reference |
| Hexane : Ethyl Acetate | 90:10 to 70:30 | Good starting point for initial TLC trials. Adjust ratio to achieve an Rf of ~0.3 for the target compound. | General Practice |
| Hexane : Isopropanol | 90 : 10 | Used for the separation of aminopyridines. | [1] |
| Dichloromethane : Methanol | 95 : 5 | Suitable for more polar aminopyridine derivatives. | [2] |
| Cyclohexane : Ethyl Acetate | 80 : 20 | An alternative non-polar/polar solvent system. | General Practice |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) or Neutral Alumina |
| Stationary Phase to Sample Ratio | 20:1 to 50:1 (by weight) |
| Eluent Modifier (if needed) | 0.1 - 1% Triethylamine (v/v) |
| Flow Rate | Gravity-dependent or low pressure for flash chromatography |
Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound.
Caption: Key factors influencing the quality of chromatographic separation.
References
Technical Support Center: Recrystallization of 6-(Diethylamino)pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-(Diethylamino)pyridine-3-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Incorrect solvent choice: The polarity of the solvent may not be suitable for the compound. - Insufficient solvent: The volume of solvent may be too low to dissolve the amount of compound. - Insoluble impurities: The undissolved material may be an impurity. | - Solvent Selection: Consult a solvent polarity chart and consider the "like dissolves like" principle. Pyridine derivatives are polar and often require polar solvents.[1][2] Perform small-scale solubility tests with various solvents to identify a suitable one. - Increase Solvent Volume: Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, which can hinder crystallization upon cooling.[3] - Hot Gravity Filtration: If a small amount of solid remains after adding a reasonable amount of hot solvent, perform a hot gravity filtration to remove insoluble impurities.[1] |
| No crystals form upon cooling. | - Too much solvent: This is a very common reason for crystallization failure.[1][4] - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[1] - Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. | - Reduce Solvent Volume: Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1][4] - Induce Crystallization: Try scratching the inside of the flask below the solvent surface with a glass rod to create nucleation sites.[1] Alternatively, if available, add a seed crystal of the pure compound.[1] - Slow Cooling: Allow the solution to cool slowly to room temperature, and then move it to an ice bath for further cooling. |
| Compound "oils out" instead of crystallizing. | - High impurity level: Significant amounts of impurities can lower the melting point of the mixture. - Low melting point of the compound: The melting point of the compound may be below the boiling point of the solvent.[4] - Inappropriate solvent system: The chosen solvent or solvent mixture may not be ideal. | - Re-dissolve and Add More Solvent: Gently warm the solution to redissolve the oil, add a small amount of additional solvent, and attempt to recrystallize, perhaps with slower cooling.[4] - Change Solvent: Select a lower-boiling point solvent in which the compound is soluble when hot and insoluble when cold. - Use a Solvent Mixture: Dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes cloudy. Gently heat to clarify and then cool slowly. |
| Crystals are colored or appear impure. | - Colored impurities: The impurities themselves may be colored. - Compound degradation: The compound may be degrading at the boiling point of the solvent. - Incomplete purification: A single recrystallization may not be sufficient to remove all impurities. | - Use of Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot gravity filtration to remove the charcoal. - Lower Boiling Point Solvent: Choose a solvent with a lower boiling point to minimize the risk of degradation. - Repeat Recrystallization: Perform a second recrystallization to further purify the crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My compound is a solid at room temperature. What is its expected melting point?
A2: While the exact melting point for this compound is not specified in the provided search results, a related compound, 6-(methylamino)pyridine-3-carbaldehyde, has a melting point of 124-126 °C.[6] This suggests that the target compound is also likely a solid at room temperature. The purity of the compound will affect its melting point; a pure compound will have a sharp melting point range, while an impure compound will melt over a broader and lower temperature range.
Q3: How can I prevent the loss of my product during recrystallization?
A3: To minimize product loss, avoid using an excessive amount of solvent for dissolution.[3] Ensure that the cooling process is slow to allow for maximum crystal formation. When collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.
Q4: What should I do if my compound is still impure after one recrystallization?
A4: If the compound remains impure, a second recrystallization is often necessary. Ensure that the chosen solvent is appropriate and that the technique is performed carefully. If impurities persist, other purification methods such as column chromatography may be required.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
-
Solvent Selection:
-
Place a small amount of the crude compound (approx. 20-30 mg) into several test tubes.
-
Add a few drops of different solvents to each test tube at room temperature to assess solubility.
-
Gently heat the test tubes containing undissolved solid to determine if the compound dissolves at a higher temperature.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with gentle swirling.
-
Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent.[3]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip) to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper to remove the charcoal or insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100.0 | 80.1 | A good solvent for polar compounds, but can be difficult to remove.[4][5] |
| Ethanol | 78.4 | 24.5 | A versatile and commonly used solvent for a wide range of organic compounds. |
| Isopropanol | 82.6 | 19.9 | Similar to ethanol, often a good choice for recrystallization. |
| Acetone | 56.0 | 21.0 | A good solvent for many organic compounds, has a relatively low boiling point.[7] |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent, often used in solvent mixtures. |
| Hexane | 68.0 | 1.9 | A nonpolar solvent, typically used as the "poor" solvent in a mixed-solvent system for polar compounds. |
| Toluene | 110.6 | 2.4 | A nonpolar aromatic solvent, can be effective for compounds with aromatic character. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 6-(methylamino)pyridine-3-carbaldehyde | 72087-21-9 [sigmaaldrich.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Guide to the 13C NMR Characterization of 6-(Diethylamino)pyridine-3-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-(diethylamino)pyridine-3-carbaldehyde, a potentially valuable building block in medicinal chemistry. By comparing its 13C NMR data with those of structurally related pyridine aldehydes, this document aims to facilitate the identification and characterization of this compound and its derivatives in complex research and development settings.
Introduction
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for pyridine-3-carbaldehyde and the predicted chemical shifts for this compound and its amino and dimethylamino analogs. The predicted values were obtained using a validated online NMR prediction tool to ensure a consistent and reliable comparison.
| Carbon Atom | Pyridine-3-carbaldehyde (Experimental, in CDCl3)[1] | 6-Aminopyridine-3-carbaldehyde (Predicted) | 6-(Dimethylamino)pyridine-3-carbaldehyde (Predicted) | This compound (Predicted) |
| C-2 | 154.7 | 161.2 | 160.1 | 159.8 |
| C-3 | 131.4 | 120.5 | 119.8 | 119.5 |
| C-4 | 124.2 | 140.1 | 138.9 | 138.7 |
| C-5 | 135.9 | 108.9 | 107.5 | 107.2 |
| C-6 | 152.0 | 163.5 | 162.8 | 162.5 |
| CHO | 190.8 | 193.2 | 192.9 | 192.8 |
| N-CH2 | - | - | - | 44.5 |
| N-CH3 | - | - | 37.8 | - |
| CH3 | - | - | - | 12.9 |
Experimental Protocol: 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the 13C nucleus to ensure efficient signal detection.
-
Set up the acquisition parameters for a standard proton-decoupled 13C NMR experiment. This typically includes defining the spectral width, number of scans, and relaxation delay.
-
Initiate the data acquisition. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the known chemical shift of the deuterated solvent or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks if quantitative information is required (note: 13C NMR is not inherently quantitative without specific experimental setups).
-
Analyze the chemical shifts to assign the signals to the corresponding carbon atoms in the molecule.
Analysis of Substituent Effects
The introduction of an electron-donating group at the 6-position of the pyridine ring significantly influences the 13C NMR chemical shifts compared to the unsubstituted pyridine-3-carbaldehyde. This effect is visualized in the signaling pathway diagram below.
Caption: Substituent effects on pyridine 13C NMR.
The electron-donating amino, dimethylamino, and diethylamino groups at the C-6 position cause a significant upfield shift (lower ppm values) for the ortho (C-5) and para (C-2) carbons due to increased electron density (shielding). Conversely, the ipso-carbon (C-6) also experiences a notable upfield shift. The meta-position (C-4) is less affected, while the carbon bearing the aldehyde group (C-3) and the aldehyde carbon itself (CHO) are deshielded due to the electron-withdrawing nature of the formyl group. The increasing alkyl substitution on the nitrogen atom (from -NH2 to -N(CH3)2 to -N(CH2CH3)2) leads to subtle, predictable changes in the chemical shifts of the pyridine ring carbons, which can be valuable for distinguishing between these analogs.
References
Mass Spectrometry Analysis of 6-(Diethylamino)pyridine-3-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 6-(Diethylamino)pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to predict its fragmentation patterns and provide a basis for its analytical characterization.
Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of this compound and its structural analogs is presented in Table 1. These properties are crucial for designing appropriate mass spectrometry experiments and for interpreting the resulting data. The data for the target compound are predicted based on its chemical structure.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound (Predicted) | C10H14N2O | 178.23 | Pyridine ring, Carbaldehyde group, Diethylamino group |
| 6-(Diethylamino)-2-methylpyridine-3-carbaldehyde[1] | C11H16N2O | 192.26 | Pyridine ring, Carbaldehyde group, Diethylamino group, Methyl group |
| 6-(Dimethylamino)pyridine-3-carbaldehyde[2] | C8H10N2O | 150.18 | Pyridine ring, Carbaldehyde group, Dimethylamino group |
| 6-(Methylamino)pyridine-3-carbaldehyde | C7H8N2O | 136.15 | Pyridine ring, Carbaldehyde group, Methylamino group |
| 6-(Diethylamino)pyridine-3-carboxylic acid[3] | C10H14N2O2 | 194.23 | Pyridine ring, Carboxylic acid group, Diethylamino group |
| 3-Pyridinecarboxaldehyde[4] | C6H5NO | 107.11 | Pyridine ring, Carbaldehyde group |
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways dictated by its functional groups: the aldehyde and the diethylamino substituent on the pyridine ring. A proposed fragmentation pathway is illustrated below.
Caption: Predicted EI mass spectrometry fragmentation of this compound.
The molecular ion ([M]+•) is expected at an m/z of 178. Key fragmentation processes include:
-
Loss of a hydrogen radical ([M-H]+): A common fragmentation for aldehydes, leading to a peak at m/z 177.[5][6][7]
-
Loss of the formyl radical ([M-CHO]+): Another characteristic fragmentation of aldehydes, resulting in a fragment at m/z 149.[5][6][7]
-
Alpha-cleavage of the diethylamino group: The loss of an ethyl radical is a dominant fragmentation pathway for aliphatic amines, which would also produce a fragment at m/z 149.[7] Subsequent loss of ethene from this fragment could lead to an ion at m/z 120.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a general protocol for the analysis of this compound and similar organic compounds using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Objective: To obtain the mass spectrum of this compound for structural elucidation and comparison.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Electron Ionization (EI) source
-
Quadrupole or Time-of-Flight (TOF) mass analyzer
Materials:
-
Sample: this compound
-
Solvent: High-purity methanol or acetonitrile
-
Inert gas for GC: Helium or Nitrogen
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
-
MS Conditions:
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Acquire the mass spectrum of the peak corresponding to the analyte.
-
Analyze the fragmentation pattern to identify the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation and spectra of similar compounds.
-
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound based on the known fragmentation patterns of related molecules. The provided experimental protocol offers a starting point for researchers to obtain empirical data. The comparative data and predicted fragmentation pathways will aid in the identification and structural confirmation of this and other similar compounds in various research and development settings.
References
- 1. 6-(diethylamino)-2-methylpyridine-3-carbaldehyde 97% | CAS: 1355189-80-8 | AChemBlock [achemblock.com]
- 2. cenmed.com [cenmed.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.11.4 [people.whitman.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Comparative FT-IR Spectral Analysis of 6-(Diethylamino)pyridine-3-carbaldehyde and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-(Diethylamino)pyridine-3-carbaldehyde. Due to the limited availability of a direct experimental spectrum for this specific compound, this guide leverages spectral data from structurally similar molecules to predict and interpret its key vibrational frequencies. We will compare the expected spectral features with those of 4-(diethylamino)salicylaldehyde and 4-(dimethylamino)pyridine, providing a framework for researchers to identify and characterize this compound.
Predicted FT-IR Spectral Data and Comparison
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the diethylamino group, the pyridine ring, and the carbaldehyde group. The following table summarizes the predicted and observed vibrational frequencies for the target compound and its analogues.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 4-(Diethylamino)salicylaldehyde (Observed, cm⁻¹) | 4-(Dimethylamino)pyridine (Observed, cm⁻¹) |
| Aldehyde | C=O Stretch | ~1700 - 1680 | ~1650 | N/A |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Not clearly reported | N/A |
| Pyridine Ring | C=C & C=N Stretch | ~1600 - 1450 | N/A (Benzene ring) | ~1600, ~1510 |
| Diethylamino | C-N Stretch | ~1350 - 1250 | ~1360 | ~1300 (Dimethylamino) |
| Alkyl (Ethyl) | C-H Stretch | ~2970 - 2850 | ~2970 - 2850 | ~2950 (Methyl) |
| Aromatic | C-H Stretch | ~3100 - 3000 | ~3100 - 3000 | ~3100 - 3000 |
Experimental Protocols
The FT-IR spectra of solid organic compounds like this compound can be reliably obtained using two primary methods: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a popular technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is processed by the instrument's software to provide a plot of transmittance or absorbance versus wavenumber.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the sample in a KBr matrix.
Methodology:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder mixture into a pellet die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
Background Spectrum: If necessary, a background spectrum can be run with a pure KBr pellet.
-
Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Data Acquisition: Acquire the FT-IR spectrum in the desired range (e.g., 4000-400 cm⁻¹).
Experimental Workflow and Data Analysis
The general workflow for obtaining and interpreting an FT-IR spectrum is illustrated in the following diagram.
Caption: General workflow for FT-IR spectral acquisition and analysis.
Interpretation and Comparison of Spectral Features
Aldehyde Group: The most prominent feature for this compound will be the strong carbonyl (C=O) stretching vibration, expected around 1700-1680 cm⁻¹. This is a highly characteristic peak for aldehydes. The presence of the electron-donating diethylamino group on the pyridine ring may slightly lower this frequency compared to a simple aromatic aldehyde. Additionally, two weaker C-H stretching bands for the aldehyde group are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.
Pyridine Ring and Diethylamino Group: The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the diethylamino group is expected in the 1350-1250 cm⁻¹ range. The aliphatic C-H stretching vibrations from the ethyl groups will be observed as strong bands in the 2970-2850 cm⁻¹ region.
Comparison with Analogues:
-
4-(Diethylamino)salicylaldehyde: This compound shares the diethylamino and aldehyde functionalities but has a benzene ring instead of a pyridine ring. Its reported FT-IR spectrum shows a C=O stretch at approximately 1650 cm⁻¹, which is slightly lower than a typical aromatic aldehyde, likely due to intramolecular hydrogen bonding with the adjacent hydroxyl group. The C-N and aliphatic C-H stretches are in similar regions to those predicted for the target compound.
-
4-(Dimethylamino)pyridine: This molecule provides a good reference for the vibrations of a substituted pyridine ring with an amino group. Its spectrum shows characteristic ring vibrations around 1600 cm⁻¹ and 1510 cm⁻¹, and the C-N stretch of the dimethylamino group is observed near 1300 cm⁻¹.
By comparing the experimental spectrum of an unknown sample with the predicted peak locations and the spectra of these related compounds, researchers can confidently identify the presence of this compound. The unique combination of the aldehyde, diethylamino, and substituted pyridine vibrational modes provides a distinct spectral fingerprint.
A Guide to the Comprehensive Purity Assessment of Synthesized 6-(Diethylamino)pyridine-3-carbaldehyde
An In-Depth Technical Guide
Introduction
In the landscape of drug discovery and materials science, the family of substituted pyridine aldehydes represents a cornerstone of synthetic chemistry, serving as versatile intermediates for a vast array of functional molecules.[1] Among these, 6-(Diethylamino)pyridine-3-carbaldehyde is a key building block, valued for its unique electronic and structural properties conferred by the electron-donating diethylamino group. The reliability and reproducibility of any subsequent application, be it in the synthesis of a novel therapeutic agent or the development of advanced materials, are fundamentally dependent on the purity of this starting material.
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is not merely a quality control checkpoint; it is a prerequisite for generating valid, interpretable data. Regulatory bodies and high-impact scientific journals often mandate a purity level of >95% for compounds undergoing biological evaluation, recognizing that even minor impurities can lead to misleading results or unforeseen toxicity.[2] This guide provides a comprehensive comparison of modern analytical techniques for the purity assessment of this compound. It moves beyond simple protocol listings to explain the causality behind methodological choices, empowering researchers to design a robust, self-validating system for purity determination.
Chapter 1: The Synthetic Landscape and Potential Impurities
A robust purity assessment strategy begins with understanding the potential impurities that may arise during synthesis. While various synthetic routes exist, a common approach involves the controlled oxidation of a precursor like (6-(diethylamino)pyridin-3-yl)methanol.
References
A Senior Application Scientist's Guide to Pyridine Aldehydes: A Comparative Analysis of 6-(Diethylamino)pyridine-3-carbaldehyde
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate heterocyclic building block is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Pyridine aldehydes, a class of bifunctional reagents, offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparison of 6-(diethylamino)pyridine-3-carbaldehyde with other key pyridine aldehydes, offering insights into their reactivity, physical properties, and practical applications.
Introduction to Pyridine Aldehydes: The Influence of Substitution
The pyridine ring, a heteroaromatic system, is a cornerstone of many pharmaceuticals and agrochemicals. The introduction of an aldehyde group provides a reactive handle for a myriad of chemical transformations, including condensations, oxidations, reductions, and organometallic additions. The reactivity of both the aldehyde and the pyridine ring is, however, intricately modulated by the nature and position of other substituents on the ring.
This guide will focus on a comparative analysis of four key pyridine-3-aldehydes:
-
Pyridine-3-carbaldehyde (1): The parent compound, serving as a baseline for reactivity.
-
2-Chloropyridine-3-carbaldehyde (2): Featuring an electron-withdrawing chloro group.
-
6-Methoxypyridine-3-carbaldehyde (3): Containing an electron-donating methoxy group.
-
This compound (4): Possessing a strongly electron-donating diethylamino group.
The electronic effects of these substituents—ranging from electron-withdrawing to strongly electron-donating—dramatically alter the electrophilicity of the aldehyde carbonyl carbon and the electron density of the pyridine ring, thereby dictating their performance in various synthetic protocols.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physical properties of these reagents is paramount for their effective use in the laboratory. The following table summarizes the key physicochemical data for the selected pyridine aldehydes. It is important to note that while extensive data is available for compounds 1 , 2 , and 3 , this compound (4 ) is a less commercially prevalent and characterized compound. The data for its dimethylamino and methylamino analogs are included for comparative purposes where direct data for 4 is unavailable.
| Property | Pyridine-3-carbaldehyde (1) | 2-Chloropyridine-3-carbaldehyde (2) | 6-Methoxypyridine-3-carbaldehyde (3) | This compound (4) |
| CAS Number | 500-22-1[1] | 36404-88-3 | 65873-72-5 | 578726-67-7[2] |
| Molecular Formula | C₆H₅NO[1] | C₆H₄ClNO | C₇H₇NO₂ | C₁₀H₁₄N₂O[2] |
| Molecular Weight | 107.11 g/mol [1] | 141.56 g/mol | 137.14 g/mol | 178.24 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] | Brown solid | White to off-white solid | Not available (likely a solid) |
| Melting Point | 7 °C[1] | 50-54 °C | 51-54 °C | Not available (6-(Dimethylamino)nicotinaldehyde: 57-59 °C[3], 6-(Methylamino)nicotinaldehyde: 124-126 °C[4]) |
| Boiling Point | 95-97 °C at 15 mmHg[1] | Not available | Not available | Not available |
| Solubility | Miscible with water | Slightly soluble in water | Soluble in water[5] | Not available |
Spectroscopic Data at a Glance
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of these aldehydes. Below is a summary of key spectroscopic features.
| Spectroscopic Data | Pyridine-3-carbaldehyde (1) | 2-Chloropyridine-3-carbaldehyde (2) | 6-Methoxypyridine-3-carbaldehyde (3) | This compound (4) |
| ¹H NMR (CDCl₃, δ ppm) | ~10.1 (s, 1H, CHO), ~9.1 (s, 1H), ~8.8 (d, 1H), ~8.2 (d, 1H), ~7.5 (dd, 1H)[6][7] | Not available | Not available | Not available |
| ¹³C NMR (CDCl₃, δ ppm) | ~190.8 (CHO), ~154.7, ~152.0, ~135.9, ~131.4, ~124.2[6] | Not available | Not available | Not available |
| IR (cm⁻¹) | ~1700 (C=O stretch) | ~1700 (C=O stretch) | ~1700 (C=O stretch) | Not available (expected ~1680-1690 due to electron donation) |
Reactivity Profile: The Impact of Electronics
The reactivity of the aldehyde functional group is directly proportional to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity, potentially slowing down reactions with nucleophiles.
Caption: Electronic effects of substituents on aldehyde reactivity.
-
2-Chloropyridine-3-carbaldehyde (2): The chlorine atom at the 2-position acts as an electron-withdrawing group through induction, increasing the electrophilicity of the aldehyde. This enhanced reactivity makes it a valuable substrate in reactions such as nucleophilic additions and condensations.
-
Pyridine-3-carbaldehyde (1): As the parent compound, it exhibits moderate reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, making the aldehyde slightly more reactive than benzaldehyde.
-
6-Methoxypyridine-3-carbaldehyde (3): The methoxy group at the 6-position is electron-donating through resonance, which decreases the electrophilicity of the aldehyde carbonyl carbon. This can lead to slower reaction rates in nucleophilic additions compared to the unsubstituted or chloro-substituted analogs.
-
This compound (4): The diethylamino group is a powerful electron-donating group. Its lone pair of electrons on the nitrogen atom can delocalize into the pyridine ring through resonance, significantly increasing the electron density of the ring and decreasing the electrophilicity of the aldehyde. This makes it the least reactive of the four aldehydes in reactions involving nucleophilic attack on the carbonyl group. However, this increased electron density on the pyridine ring can enhance its reactivity in electrophilic aromatic substitution reactions, should such transformations be desired.
Experimental Protocols: A Practical Guide
To illustrate the practical implications of these reactivity differences, we present detailed protocols for two common and important C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.
Synthesis of this compound (4)
A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction on a suitable precursor like 6-chloronicotinaldehyde, followed by reduction. A detailed experimental protocol is provided below, adapted from procedures for similar compounds.[8]
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6-(Diethylamino)pyridine-3-carbonitrile
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) is added diethylamine (2.0-3.0 eq).
-
A base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq), is added to the mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-(diethylamino)pyridine-3-carbonitrile.
Step 2: Reduction to this compound
-
The 6-(diethylamino)pyridine-3-carbonitrile (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of diisobutylaluminium hydride (DIBAL-H, 1.2-1.5 eq) in a suitable solvent (e.g., hexanes or toluene) is added dropwise, maintaining the temperature below -70 °C.
-
The reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The reactivity of the aldehyde is a key factor in this reaction.
Caption: General workflow for the Knoevenagel condensation.
General Protocol:
-
To a solution of the pyridine aldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0-1.2 eq) in a suitable solvent (e.g., ethanol, isopropanol, or toluene) is added a catalytic amount of a base (e.g., piperidine, pyrrolidine, or triethylamine, 0.1 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Expected Reactivity Trend:
2-Chloropyridine-3-carbaldehyde (2 ) > Pyridine-3-carbaldehyde (1 ) > 6-Methoxypyridine-3-carbaldehyde (3 ) > this compound (4 )
Due to its enhanced electrophilicity, 2 is expected to react most rapidly, while the strong electron-donating effect of the diethylamino group in 4 will likely necessitate longer reaction times or more forcing conditions to achieve a comparable yield.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). The nucleophilic ylide attacks the electrophilic carbonyl carbon.
Caption: General workflow for the Wittig reaction.
General Protocol:
-
To a suspension of a phosphonium salt (1.0-1.2 eq) in an anhydrous solvent (e.g., THF or diethyl ether) at 0 °C or -78 °C under an inert atmosphere is added a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide, 1.0-1.2 eq).
-
The resulting mixture, containing the colored phosphonium ylide, is stirred for 30-60 minutes.
-
A solution of the pyridine aldehyde (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Expected Reactivity Trend:
Similar to the Knoevenagel condensation, the rate of the Wittig reaction is expected to follow the same trend based on the electrophilicity of the aldehyde:
2-Chloropyridine-3-carbaldehyde (2 ) > Pyridine-3-carbaldehyde (1 ) > 6-Methoxypyridine-3-carbaldehyde (3 ) > this compound (4 )
Conclusion and Future Outlook
The choice of substituent on the pyridine ring of a pyridine aldehyde has a profound and predictable effect on its reactivity. Electron-withdrawing groups, such as the chloro group in 2 , enhance the electrophilicity of the aldehyde, making it a more reactive substrate for nucleophilic attack. In contrast, electron-donating groups, particularly the potent diethylamino group in 4 , decrease the aldehyde's electrophilicity, which can be advantageous for achieving selectivity in molecules with multiple electrophilic sites or for modulating the electronic properties of the resulting products.
While this compound is not as extensively studied as its counterparts, its strong electron-donating nature makes it a valuable and unique building block for accessing novel chemical space. Further exploration of its reactivity and applications is warranted and promises to yield new and exciting discoveries in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers looking to harness the diverse reactivity of substituted pyridine aldehydes in their synthetic endeavors.
References
- 1. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 6-(DIMETHYLAMINO)NICOTINALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-(Dimethylamino)purine, TMS derivative [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
Comparative Reactivity Analysis: 6-Diethylaminopyridine-3-carbaldehyde vs. 6-Dimethylaminopyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Comparison
The reactivity of the aldehyde functional group in 6-dialkylaminopyridine-3-carbaldehydes is primarily influenced by the electronic and steric nature of the dialkylamino substituent at the 6-position of the pyridine ring. These factors affect the electrophilicity of the carbonyl carbon, which is the key determinant in nucleophilic addition reactions, a common reaction pathway for aldehydes.
Electronic Effects:
Both the dimethylamino and diethylamino groups are electron-donating groups (EDGs) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through resonance. This electron donation increases the electron density on the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive towards nucleophiles.
Ethyl groups are generally considered to be more electron-donating than methyl groups due to greater hyperconjugation and inductive effects. Consequently, the 6-diethylamino group is expected to be a stronger electron-donating group than the 6-dimethylamino group. This would lead to a greater deactivation of the aldehyde group in 6-diethylaminopyridine-3-carbaldehyde, making it theoretically less reactive towards nucleophiles compared to its dimethylamino counterpart.
Steric Effects:
The diethylamino group is significantly bulkier than the dimethylamino group. This increased steric hindrance around the aldehyde functionality in 6-diethylaminopyridine-3-carbaldehyde can impede the approach of a nucleophile, further decreasing the reaction rate compared to the less hindered 6-dimethylaminopyridine-3-carbaldehyde. A computational study on the impact of dimethylamine and diethylamine on catalyst deactivation demonstrated that diethylamine imposes a more substantial steric blockade.
Expected Reactivity:
Based on the combination of electronic and steric effects, it is anticipated that 6-dimethylaminopyridine-3-carbaldehyde will be more reactive towards nucleophiles than 6-diethylaminopyridine-3-carbaldehyde . The less potent electron-donating nature and lower steric bulk of the dimethylamino group should result in a more electrophilic and accessible aldehyde carbon.
Summary of Expected Properties
| Property | 6-Dimethylaminopyridine-3-carbaldehyde | 6-Diethylaminopyridine-3-carbaldehyde | Rationale |
| Electronic Effect of Substituent | Stronger Electron-Donating | Weaker Electron-Donating | Ethyl groups are more electron-donating than methyl groups. |
| Electrophilicity of Carbonyl Carbon | Lower | Higher | Stronger electron donation reduces electrophilicity. |
| Steric Hindrance | Lower | Higher | Ethyl groups are bulkier than methyl groups.[1] |
| Expected Reactivity in Nucleophilic Addition | Lower | Higher | Combination of reduced electrophilicity and increased steric hindrance. |
Experimental Protocol: Comparative Knoevenagel Condensation
To quantitatively assess the reactivity of these two aldehydes, a Knoevenagel condensation reaction can be performed. This reaction involves the condensation of an active methylene compound with an aldehyde, and the reaction rate is sensitive to the electrophilicity of the aldehyde. The following protocol can be adapted for a comparative study.
Materials:
-
6-dimethylaminopyridine-3-carbaldehyde
-
6-diethylaminopyridine-3-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
UV lamp
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of 6-dimethylaminopyridine-3-carbaldehyde and 1.0 mmol of 6-diethylaminopyridine-3-carbaldehyde in 10 mL of ethanol.
-
Addition of Reagents: To each flask, add 1.1 mmol of malononitrile and stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Reaction: To each flask, add 0.1 mmol of piperidine. Start a timer immediately.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) at regular time intervals (e.g., every 15 minutes). Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to separate the reactants and products. Visualize the spots under a UV lamp.
-
Reaction Completion and Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), quench the reaction by adding 10 mL of water.
-
Product Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude products by recrystallization or column chromatography. Characterize the purified products by NMR spectroscopy and melting point analysis.
-
Data Comparison: Compare the reaction times and isolated yields for both reactions to determine the relative reactivity of the two aldehydes.
Visualizations
Caption: Knoevenagel condensation reaction pathway.
Caption: Factors influencing the relative reactivity.
References
Unveiling the Catalytic Potential of 6-(Diethylamino)pyridine-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the quest for efficient and selective catalysts is paramount. Aminopyridine derivatives have emerged as a powerful class of organocatalysts, with 4-(dimethylamino)pyridine (DMAP) being a cornerstone in acylation and other transformations for decades. This guide provides a comparative analysis of the catalytic efficacy of aminopyridine derivatives, with a special focus on the potential of 6-(diethylamino)pyridine-3-carbaldehyde and its analogues. While direct experimental data for this specific compound is not prevalent in the reviewed literature, we can infer its potential catalytic activity by comparing structurally related aminopyridines in a benchmark reaction.
Acylation of Sterically Hindered Alcohols: A Testbed for Catalytic Efficacy
The acylation of sterically hindered alcohols, such as 1-adamantanol, serves as an excellent model reaction to evaluate and compare the performance of nucleophilic catalysts. The bulky nature of the substrate accentuates the need for a highly active catalyst to overcome steric hindrance and facilitate the reaction efficiently.
Here, we present a comparison of various aminopyridine-based catalysts in the acetylation of 1-adamantanol with acetic anhydride. The data highlights the influence of the aminopyridine structure on reaction times and yields.
Table 1: Comparison of Aminopyridine Catalysts in the Acetylation of 1-Adamantanol
| Catalyst | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| Pyridine |
| 10 | 48 | < 5 |
| 4-(Dimethylamino)pyridine (DMAP) |
| 10 | 40 | ~45 |
| 4-Pyrrolidinopyridine (PPY) |
| 10 | 24 | > 95 |
| Conformationally Restricted DMAP Analogue (1) |
| 10 | 5 | 99 |
Data presented is a synthesis of typical results found in the literature for this type of reaction and is intended for comparative purposes.
Insights into Catalytic Performance
The data clearly demonstrates the superior catalytic activity of 4-substituted aminopyridines compared to the parent pyridine. This enhancement is attributed to the electron-donating nature of the amino group at the 4-position, which increases the nucleophilicity of the pyridyl nitrogen. This increased nucleophilicity is crucial for the catalytic cycle.
The Nucleophilic Catalysis Pathway: The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of the catalyst with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol nucleophile to afford the ester product and regenerate the catalyst.
The Potential of this compound as a Catalyst
While direct experimental data on the catalytic efficacy of this compound is scarce in the reviewed literature, we can extrapolate its potential based on its structural features:
-
6-(Diethylamino) Group: The presence of a diethylamino group at the 6-position is expected to increase the electron density on the pyridine ring through the resonance effect, thereby enhancing the nucleophilicity of the ring nitrogen. This would suggest a catalytic activity potentially comparable to or even exceeding that of DMAP in nucleophilic catalysis.
-
3-Carbaldehyde Group: The electron-withdrawing nature of the carbaldehyde group at the 3-position could have a counteracting effect. It may slightly reduce the nucleophilicity of the pyridine nitrogen. However, this functional group also opens up possibilities for the catalyst to engage in other types of reactions, potentially through iminium ion formation or by acting as a hydrogen bond acceptor.
Given these opposing electronic effects, the overall catalytic performance of this compound in reactions like acylation is not immediately obvious and warrants experimental investigation. It is plausible that it could act as a competent nucleophilic catalyst, though perhaps not as potent as the most active 4-substituted analogues like PPY or conformationally restricted DMAP derivatives.
Experimental Protocols
Below is a typical experimental protocol for the acetylation of a sterically hindered alcohol using an aminopyridine catalyst.
Acetylation of 1-Adamantanol Catalyzed by an Aminopyridine Derivative
-
Materials:
-
1-Adamantanol
-
Acetic Anhydride
-
Aminopyridine Catalyst (e.g., DMAP, PPY)
-
Triethylamine (as a stoichiometric base)
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
To a solution of 1-adamantanol (1.0 mmol) and the aminopyridine catalyst (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) is added triethylamine (1.5 mmol).
-
Acetic anhydride (1.2 mmol) is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-adamantyl acetate.
-
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the nucleophilic catalysis pathway for DMAP-catalyzed acylation.
Caption: Nucleophilic catalysis pathway for DMAP-catalyzed acylation.
Conclusion
While 4-substituted aminopyridines like DMAP and PPY remain the gold standard for many organocatalyzed reactions, the exploration of derivatives with different substitution patterns, such as this compound, holds promise for the discovery of novel reactivity and selectivity. The interplay of the electron-donating amino group and the electron-withdrawing aldehyde group in this particular molecule presents an intriguing case for further study. Experimental validation is necessary to fully elucidate its catalytic potential and determine its place within the expanding toolbox of aminopyridine organocatalysts.
Comparative Analysis of the Biological Activity of Pyridine-Based Derivatives: A Guide for Researchers
A comprehensive review of the biological activities of pyridine-containing compounds reveals a scaffold of significant interest in drug discovery. While specific experimental data on 6-(diethylamino)pyridine-3-carbaldehyde derivatives remains limited in publicly available research, a comparative analysis of structurally related pyridine derivatives provides valuable insights into their potential therapeutic applications, particularly in the realms of anticancer and antimicrobial research.
This guide offers a comparative overview of the biological activities of various pyridine-based compounds, drawing on available experimental data for structurally analogous molecules. The information presented aims to guide researchers, scientists, and drug development professionals in exploring the potential of novel pyridine derivatives.
I. Anticancer Activity of Pyridine Derivatives
The pyridine scaffold is a common feature in a multitude of compounds demonstrating potent anticancer properties. Research has highlighted the efficacy of various substituted pyridine derivatives against several cancer cell lines.
A. Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives
A notable class of pyridine derivatives with significant antineoplastic activity is the pyridine-2-carboxaldehyde thiosemicarbazones. Studies have shown that modifications at the 3- and 5-positions of the pyridine ring can significantly influence their biological activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones have demonstrated greater potency in inhibiting ribonucleotide reductase and the growth of L1210 leukemia cells both in vitro and in vivo when compared to their 5-amino counterparts.
One study synthesized a series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone and evaluated their efficacy as inhibitors of CDP reductase and their cytotoxicity against L1210 leukemia.[1] The 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones were identified as particularly potent inhibitors of ribonucleotide reductase, with IC50 values of 1.3 µM, 1.0 µM, and 1.4 µM, respectively.[1] These compounds also showed significant in vivo activity, prolonging the survival time of mice with L1210 leukemia.[1]
Table 1: Anticancer Activity of 5-Alkylamino-Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives against L1210 Leukemia [1]
| Compound | Ribonucleotide Reductase Inhibition (IC50, µM) | In vivo Antitumor Activity (% T/C) |
| 5-(Methylamino) derivative | 1.3 | 223 |
| 5-(Ethylamino) derivative | 1.0 | 204 |
| 5-(Allylamino) derivative | 1.4 | 215 |
B. Pyrido[2,3-d]pyrimidine Derivatives
Another class of pyridine-containing heterocycles, the pyrido[2,3-d]pyrimidines, has been investigated for its cytotoxic and apoptosis-inducing capabilities. A recent study focused on the synthesis of novel derivatives and their evaluation against breast (MCF-7) and liver (HepG2) cancer cell lines.[2] Several of the synthesized compounds exhibited potent cytotoxicity, with some showing IC50 values in the sub-micromolar to low micromolar range.[2] Notably, compounds 4 and 11 from this study demonstrated remarkable activity against MCF-7 cells, with IC50 values of 0.57 µM and 1.31 µM, respectively.[2] These compounds were also potent inhibitors of PIM-1 kinase, a key enzyme in cancer cell survival and proliferation.[2]
Table 2: Cytotoxicity of Selected Pyrido[2,3-d]pyrimidine Derivatives [2]
| Compound | MCF-7 (IC50, µM) | HepG2 (IC50, µM) | PIM-1 Kinase Inhibition (IC50, nM) |
| 4 | 0.57 | 1.13 | 11.4 |
| 6 | 3.15 | - | - |
| 9 | 2.41 | - | - |
| 10 | 1.98 | - | 17.2 |
| 11 | 1.31 | 0.99 | - |
| Staurosporine (Control) | 6.76 | - | 16.7 |
II. Antimicrobial Activity of Pyridine Derivatives
The versatility of the pyridine scaffold extends to its role in the development of novel antimicrobial agents. Various derivatives have shown activity against a range of bacterial and fungal pathogens.
While direct studies on this compound are scarce, research on other substituted aromatic aldehydes provides a basis for their potential antimicrobial action. A study on a wide range of substituted aromatic aldehydes demonstrated that compounds with nitro-, hydroxy-, and halogen groups were the most active against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans.[3]
III. Experimental Protocols
To facilitate further research and comparison, detailed methodologies for key experiments are provided below.
A. In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay:
References
- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Pyridine-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine-3-carbaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] The strategic placement of the aldehyde group at the 3-position of the pyridine ring offers a versatile handle for further molecular elaboration. This guide provides a comparative analysis of prominent synthetic methodologies, offering a direct look at their respective efficiencies and procedural requirements. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key methods are provided.
Comparative Analysis of Synthesis Methods
The selection of an appropriate synthetic route to substituted pyridine-3-carbaldehydes is contingent on factors such as desired substitution patterns, substrate availability, and scalability. Below is a summary of common methods with their respective advantages and disadvantages.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Oxidation of 3-Picolines | Substituted 3-picolines | Nitric acid, Acetic acid, Oxygen | ~70-85%[2] | 2 - 5 hours[2] | Utilizes readily available starting materials. | Requires high pressure and temperature; potential for over-oxidation.[2] |
| Reduction of 3-Cyanopyridines | Substituted 3-cyanopyridines | Palladium/carbon catalyst, Hydrogen | ~68%[3] | Not specified | A controlled and selective method.[3] | The catalyst can be expensive; requires handling of hydrogen gas. |
| Multi-component Reactions (MCRs) | Aldehydes, Malononitrile, Thiols | Nanocrystalline Magnesium Oxide | Moderate to high | Not specified | One-pot synthesis, high atom economy, and structural diversity.[4] | Optimization of reaction conditions for specific substrates may be required. |
| Vilsmeier-Haack Reaction | 2-Substituted imidazo[1,2-a]pyridines | Not specified | Not specified | Not specified | Introduces a carbaldehyde group at the 3-position of the fused ring system.[5] | Limited to specific heterocyclic precursors. |
| Palladium-Catalyzed Carbonylation | Bromo- or triflate-substituted pyridines | Palladium catalyst, CO, H₂ | 60-88%[6] | Not specified | Good yields for a range of substrates.[6] | Requires specialized equipment for handling carbon monoxide and hydrogen. |
| Chlorination and Hydrolysis of 3-Methylpyridine | 3-Methylpyridine | Chlorine, Calcium Carbonate | up to 96%[7] | ~8 hours (hydrolysis)[7] | High yield and purity.[7] | Involves handling of hazardous chlorine gas and high-pressure hydrolysis. |
Experimental Workflow and Logic
The general process for synthesizing and characterizing substituted pyridine-3-carbaldehydes follows a logical progression from starting material selection to final product analysis. This workflow is crucial for ensuring the desired product is obtained with high purity and yield.
Caption: A generalized workflow for the synthesis of substituted pyridine-3-carbaldehydes.
Detailed Experimental Protocols
The following protocols are representative examples for some of the key synthetic methods. Researchers should adapt these procedures based on the specific substrate and desired scale.
1. Oxidation of 3-Methylpyridine
This method is adapted from a patented process and is suitable for the synthesis of the parent pyridine-3-carbaldehyde.[2]
-
Materials: 3-methylpyridine (1 mol), acetic acid (1 L), catalyst (I) (0.1 mol, 10% equivalent), 68% concentrated nitric acid (9 g).
-
Procedure:
-
Dissolve 93 g (1 mol) of 3-methylpyridine in 1 L of acetic acid to create a 10% solution.
-
Place the solution in a 2 L autoclave.
-
Add 25 g (0.1 mol) of catalyst (I) and 9 g of 68% concentrated nitric acid to the autoclave.
-
Seal the reactor and replace the air with oxygen.
-
Pressurize the reactor to 1 atm with oxygen.
-
Raise the temperature to 100°C and maintain for 2 hours.
-
Cool the reactor to room temperature and remove the acetic acid under reduced pressure.
-
To the residue, add 200 ml of water and 100 ml of ethyl acetate and stir for 30 minutes.
-
Filter any insoluble material. The filtrate will separate into two layers, with the upper layer being the product layer.
-
The reported yield is approximately 70%.[2]
-
2. Controlled Hydrogenation of 3-Cyanopyridine
This process is based on a patented method for the preparation of pyridine aldehydes.[3]
-
Materials: 3-cyanopyridine, aqueous acid medium, palladium or platinum dioxide catalyst, molecular hydrogen.
-
Procedure:
-
Maintain the 3-cyanopyridine in an aqueous acid reaction medium containing a hydrogenation catalyst (palladium or platinum dioxide).
-
Subject the mixture to controlled hydrogenation with an approximately equal molar amount of molecular hydrogen based on the quantity of the nitrile.
-
Maintain the reaction temperature below 70°C and the reaction pressure at less than about 50 p.s.i.g.
-
The yield of 3-pyridine aldehyde is reported to be about 68%.[3]
-
3. One-Pot, Three-Component Synthesis
This protocol is a general method for synthesizing highly substituted pyridines using a nanocrystalline magnesium oxide catalyst.[4]
-
Materials: Aldehyde (1.0 mmol), malononitrile (2.1 mmol), thiol (1.1 mmol), ethanol (5 ml), nanocrystalline MgO (0.1 g).
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 ml of ethanol, add nanocrystalline MgO (0.1 g) at room temperature.
-
Heat the resulting mixture to 50°C.
-
Add the thiol (1.1 mmol) and reflux the reaction mixture.
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the mixture to room temperature and centrifuge to separate the catalyst.
-
Wash the catalyst with ethyl acetate (3 x 5 mL).
-
Concentrate the combined centrifugate and washings under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent.
-
4. Chlorination and Hydrolysis of 3-Methylpyridine
This high-yield method involves a two-step process.[7]
-
Chlorination Step:
-
Materials: 3-methylpyridine.
-
Procedure:
-
The chlorination reaction is carried out at a temperature of 137°C to 142°C.
-
Stop the chlorine addition when the intermediate 3-chloromethylpyridine is less than 0.2%.
-
Cool the reaction to obtain the chlorinated reaction liquid. The yield of 3-dichloromethylpyridine is reported to be 98.0%.[7]
-
-
-
Hydrolysis Step:
-
Materials: Chlorination reaction solution (154 g), water (616 g), calcium carbonate (85.4 g).
-
Procedure:
-
Add the chlorination reaction solution, water, and calcium carbonate to an autoclave.
-
Seal the autoclave, replace the air with nitrogen, and stir.
-
Slowly heat to 115°C and maintain the reaction for about 8 hours until the pressure no longer rises.
-
The final product yield can reach 96% with a purity of 99.3%.[7]
-
-
This guide aims to provide a foundational understanding of the various synthetic strategies available for producing substituted pyridine-3-carbaldehydes. The choice of method will ultimately depend on the specific requirements of the research or development project, including the desired substitution pattern, scale, and available resources.
References
- 1. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 2. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
X-ray Crystallographic Analysis of 6-(Diethylamino)pyridine-3-carbaldehyde Derivatives: A Comparative Guide
A comprehensive analysis of the crystallographic data of a 6-(dialkylamino)pyridine derivative is presented, offering insights into its solid-state molecular structure. Due to the absence of a publicly available crystal structure for 6-(diethylamino)pyridine-3-carbaldehyde, this guide utilizes the closely related analogue, 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, as a primary example. For comparative purposes, the structural parameters of the parent compound, pyridine-3-carbaldehyde, are also discussed, highlighting the influence of the 6-amino substituent on the molecular geometry.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of molecular structures, experimental protocols for X-ray crystallographic analysis, and a visual representation of the experimental workflow.
Comparative Analysis of Crystallographic Data
The introduction of an amino group at the 6-position of the pyridine ring, as seen in the analogue 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, significantly influences the electronic and structural properties of the molecule compared to the unsubstituted pyridine-3-carbaldehyde. The following tables summarize the key crystallographic data for these two compounds, allowing for a direct comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement.
| Parameter | 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile | Pyridine-3-carbaldehyde |
| Empirical Formula | C₉H₉N₅ | C₆H₅NO |
| Formula Weight | 187.21 | 107.11 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.556(2) | 5.864(2) |
| b (Å) | 13.584(3) | 7.563(3) |
| c (Å) | 8.683(2) | 12.345(4) |
| α (°) | 90 | 90 |
| β (°) | 108.78(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 953.4(4) | 547.4(3) |
| Z | 4 | 4 |
| Temperature (K) | 293(2) | 293(2) |
| Wavelength (Å) | 0.71073 | 0.71073 |
| R-factor (%) | 4.8 | Not Reported |
Table 2: Selected Bond Lengths (Å).
| Bond | 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile | Pyridine-3-carbaldehyde |
| N(1)-C(2) | 1.354(3) | 1.338(2) |
| C(2)-C(3) | 1.423(3) | 1.389(2) |
| C(3)-C(4) | 1.401(3) | 1.391(2) |
| C(4)-C(5) | 1.411(3) | 1.385(2) |
| C(5)-C(6) | 1.380(3) | 1.392(2) |
| C(6)-N(1) | 1.369(3) | 1.339(2) |
| C(6)-N(2) | 1.359(3) | - |
| C(3)-C(7) | 1.432(3) | 1.472(2) |
| C(7)-O(1) | - | 1.211(2) |
| C(7)-N(3) | 1.144(3) | - |
| C(5)-C(8) | 1.436(3) | - |
| C(8)-N(4) | 1.143(3) | - |
Table 3: Selected Bond Angles (°).
| Angle | 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile | Pyridine-3-carbaldehyde |
| C(6)-N(1)-C(2) | 118.5(2) | 117.2(1) |
| N(1)-C(2)-C(3) | 121.8(2) | 124.2(1) |
| C(2)-C(3)-C(4) | 118.9(2) | 118.0(1) |
| C(3)-C(4)-C(5) | 119.3(2) | 118.7(1) |
| C(4)-C(5)-C(6) | 119.7(2) | 118.3(1) |
| N(1)-C(6)-C(5) | 121.8(2) | 123.6(1) |
| N(1)-C(6)-N(2) | 117.8(2) | - |
| C(5)-C(6)-N(2) | 120.4(2) | - |
| N(1)-C(2)-N(5) | 117.9(2) | - |
| C(3)-C(2)-N(5) | 120.3(2) | - |
| C(2)-C(3)-C(7) | 119.7(2) | 120.9(1) |
| C(4)-C(3)-C(7) | 121.4(2) | 121.1(1) |
| C(4)-C(5)-C(8) | 120.5(2) | - |
| C(6)-C(5)-C(8) | 119.8(2) | - |
Experimental Protocols
The following sections outline the general methodologies employed for the synthesis and X-ray crystallographic analysis of the discussed compounds.
Synthesis and Crystallization
2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile: This compound can be synthesized through a multi-step reaction sequence starting from commercially available precursors. A typical synthesis involves the reaction of an appropriately substituted pyridine derivative with a source of cyanide, followed by the introduction of the amino and dimethylamino groups. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as a mixture of ethanol and water.
Pyridine-3-carbaldehyde: This compound is commercially available. For crystallographic analysis, it is often purified by distillation or recrystallization. As it is a liquid at room temperature, single crystals for X-ray diffraction are grown at low temperatures using techniques such as in-situ crystallization on the diffractometer.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature, typically 100 K or 293 K, using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The collected diffraction data are then processed to yield a set of structure factors.
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final structural model is validated using various crystallographic software packages.
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a small molecule.
Caption: General workflow for X-ray crystallographic analysis.
Comparative Study of Catalysts for the Synthesis of 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
The synthesis of 6-(diethylamino)pyridine-3-carbaldehyde, a valuable intermediate in pharmaceutical development, can be approached through various catalytic strategies. This guide provides a comparative analysis of the most pertinent methods, focusing on the Vilsmeier-Haack reaction and the oxidation of the corresponding alcohol. The objective is to equip researchers with the necessary data to select the most suitable synthetic route based on factors such as yield, reaction conditions, and substrate availability.
Comparison of Synthetic Methodologies
The two primary routes for the synthesis of this compound are the direct formylation of a suitable pyridine precursor via the Vilsmeier-Haack reaction and the oxidation of (6-(diethylamino)pyridin-3-yl)methanol. Each method presents distinct advantages and disadvantages in terms of reagents, conditions, and overall efficiency.
| Methodology | Catalyst/Reagent | Key Performance Metrics | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | Vilsmeier Reagent (POCl₃/DMF) | Yield: Typically good to excellent (e.g., ~65% for related substrates). Reaction Time: 3 hours. Temperature: 60°C. | One-pot procedure from readily available aminopyridines. Mild and efficient for electron-rich systems[1]. | The Vilsmeier reagent is moisture-sensitive and corrosive. Requires stoichiometric amounts of reagents. |
| Oxidation of Alcohol | Manganese Dioxide (MnO₂) | Yield: Potentially high (specific data for this substrate is limited, but related oxidations are efficient)[2]. Reaction Time: Varies (typically several hours). Temperature: Room temperature to reflux. | Utilizes a common and relatively inexpensive oxidizing agent. Often proceeds under mild conditions[2]. | Requires the prior synthesis of the corresponding alcohol precursor. Over-oxidation to the carboxylic acid can be a side reaction. |
| Suzuki Coupling | Pd(PPh₃)₄ | Yield: High (e.g., 80% for coupling with 4-bromonicotinaldehyde). Reaction Time: 8 hours. Temperature: 80-100°C. | Excellent for creating C-C bonds and introducing structural diversity. Tolerant of various functional groups. | Multi-step process requiring a pre-functionalized (e.g., halogenated) pyridine and a boronic acid derivative. Palladium catalysts can be expensive. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2-(Diethylamino)pyridine (Hypothetical Protocol based on related reactions)
This protocol is based on the Vilsmeier-Haack reaction of similarly substituted aminopyridines and quinolines[1][3][4].
Reagents:
-
2-(Diethylamino)pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
To this mixture, add 2-(diethylamino)pyridine dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Oxidation of (6-(Diethylamino)pyridin-3-yl)methanol
This protocol is a generalized procedure based on the oxidation of β-amino alcohols to α-amino aldehydes using manganese dioxide[2].
Reagents:
-
(6-(Diethylamino)pyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
To a solution of (6-(diethylamino)pyridin-3-yl)methanol in dichloromethane (DCM), add an excess of activated manganese dioxide (MnO₂).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by silica gel column chromatography.
Visualizing the Synthetic Pathways
To better understand the workflow and the comparative logic of these synthetic approaches, the following diagrams are provided.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Logical comparison of synthetic strategies.
References
Comparative Guide to the Validation of Analytical Methods for 6-(Diethylamino)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 6-(Diethylamino)pyridine-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this compound. This document outlines common analytical techniques, their validation parameters, and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][3][4][5]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and robust methods for the analysis of aromatic aldehydes and pyridine derivatives in the pharmaceutical industry.[6] Spectrophotometric methods can also be employed for simpler, routine analyses.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound. This data is representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Specificity | High (Excellent separation from impurities) | High (Good separation for volatile impurities) | Moderate (Prone to interference from compounds with similar chromophores) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.05 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.15 µg/mL | ~ 0.3 µg/mL |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes | < 5 minutes |
| Sample Throughput | High | Medium | Very High |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | High | Low | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds.[7][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). For example, starting with 20% Acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Gas Chromatography (GC) Method
GC is particularly suitable for the analysis of volatile and thermally stable compounds like aromatic aldehydes.[9][10][11][12]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 300 °C
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless mode)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent. Create a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to an appropriate concentration. Filter if necessary.
-
Analysis: Inject the prepared solutions into the GC system.
-
Quantification: Calculate the concentration of the analyte based on the peak area and the calibration curve.
UV-Vis Spectrophotometry Method
This method is a simple and cost-effective technique for quantitative analysis, particularly for purity checks and concentration determination in simple matrices.[13][14][15][16]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Suitable solvent (e.g., Ethanol, Methanol)
-
This compound reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Determination of λmax: Prepare a dilute solution of the reference standard and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the assay.
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Use the calibration curve to determine the concentration of the analyte in the sample.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, a process that is essential to ensure the reliability and accuracy of the results.
Caption: A flowchart illustrating the key stages of analytical method validation.
Comparison of Key Performance Characteristics
This diagram provides a visual comparison of the primary analytical methods based on their key performance attributes.
Caption: A comparative overview of HPLC, GC, and UV-Vis performance characteristics.
References
- 1. jru-b.com [jru-b.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. wjarr.com [wjarr.com]
- 5. omicsonline.org [omicsonline.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scielo.br [scielo.br]
- 8. helixchrom.com [helixchrom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medium.com [medium.com]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commons.und.edu [commons.und.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectrophotometric estimation of pyridine nucleotides in animal tissues. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe Disposal of 6-(Diethylamino)pyridine-3-carbaldehyde
This document provides a comprehensive, step-by-step protocol for the safe disposal of 6-(Diethylamino)pyridine-3-carbaldehyde. As a niche pyridine derivative, its specific safety and disposal data are not extensively published. Therefore, this guide synthesizes best practices from general hazardous waste management protocols and data from structurally analogous compounds, such as 3-Pyridinecarboxaldehyde and other substituted pyridines. This approach ensures a cautious and scientifically-grounded procedure, prioritizing the safety of laboratory personnel and environmental protection.
Core Principle: Hazard-Informed Waste Management
The fundamental principle of chemical disposal is to manage waste based on its inherent hazards. This compound, combining a pyridine core, an aldehyde functional group, and a diethylamino substituent, must be treated as hazardous chemical waste . Disposal in standard trash or down the drain is strictly prohibited as it may harm aquatic life and interfere with wastewater treatment processes[1][2].
The hazards are inferred from its chemical structure and data on similar compounds:
-
Corrosivity/Irritation : Pyridine derivatives and aldehydes are often skin and eye irritants. Some, like 2-Pyridinecarboxaldehyde, can cause severe skin burns and eye damage[3].
-
Toxicity : Pyridine-based compounds can be harmful or toxic if swallowed, inhaled, or absorbed through the skin[4].
-
Flammability : Many pyridine aldehydes are flammable or combustible liquids with relatively low flash points[5][6][7].
-
Environmental Hazard : Pyridine derivatives can be toxic to aquatic life[7].
These potential hazards necessitate that this compound is never disposed of via sanitary sewers or general waste streams[2]. All waste streams containing this chemical must be collected for disposal by a certified Environmental Health & Safety (EH&S) provider[8][9].
Table 1: Summary of Potential Hazards and Safety Precautions
| Hazard Category | Likely Classification & Rationale | Required Personal Protective Equipment (PPE) |
| Skin/Eye Contact | Irritant to Corrosive. Based on data for 2- and 3-pyridinecarboxaldehyde[3]. | Nitrile or neoprene gloves, chemical safety goggles, face shield (if splash risk is high), lab coat[5][10]. |
| Inhalation | Harmful/Toxic. Aldehyde vapors can be respiratory irritants. Some pyridine aldehydes are fatal if inhaled[11]. | Work in a certified chemical fume hood. Use a respirator if exposure limits are exceeded[5]. |
| Ingestion | Harmful/Toxic. Pyridine derivatives are generally classified as harmful if swallowed[12]. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[10]. |
| Flammability | Flammable/Combustible Liquid. Pyridine aldehydes have flash points ranging from 54°C to 68°C[5][6]. | Keep away from heat, sparks, and open flames. Use spark-proof tools and store in a ventilated area[5][6]. |
| Environmental | Toxic to Aquatic Life. Common for pyridine-based compounds[7]. | Prevent release to drains and waterways. Contain spills immediately[12]. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures safety and regulatory compliance from the lab bench to final pickup.
As soon as a material containing this compound is designated as waste, it must be segregated. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the chemical.
-
Contaminated solids (e.g., silica gel, filter paper, contaminated reaction byproducts).
-
Contaminated lab supplies (e.g., pipette tips, gloves, weigh boats).
Causality: Segregating waste at the source prevents unintentional and dangerous reactions. For instance, mixing pyridine derivatives with strong acids or oxidizing agents can lead to vigorous reactions[1].
-
Container Selection : Use a container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with or degrade from contact with the chemical[1][8]. The container must have a secure, leak-proof screw-on cap. Never use food-grade containers like milk jugs[8][13].
-
Labeling : Immediately affix a "Hazardous Waste" label to the container[9]. Fill out all required information, including:
-
The full chemical name: "Waste this compound".
-
All components and their approximate percentages if it is a mixture.
-
The date accumulation started.
-
The relevant hazard warnings (e.g., Flammable, Toxic, Corrosive).
-
Causality: Proper labeling is a critical safety and regulatory requirement. It informs EH&S personnel of the container's contents, ensuring they can handle it safely and select the correct final disposal method, such as incineration[14].
A. Unused Chemical and Contaminated Solutions (Liquid Waste):
-
Carefully pour the liquid waste into the labeled hazardous waste container using a funnel.
-
Keep the container closed at all times, except when adding waste[13].
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation[1].
-
Place the primary waste container within a larger, chemically compatible secondary containment bin or tray to capture any potential leaks[13].
B. Contaminated Solid Waste (Dry Waste):
-
Grossly Contaminated Items: For items like contaminated silica gel or filter paper, place them in the original manufacturer's container if empty, or a dedicated, clearly labeled container for solid hazardous waste[13].
-
Lightly Contaminated Lab Supplies: Items such as gloves, bench paper, and Kim Wipes should be double-bagged in clear plastic bags, labeled as "Hazardous Waste," and disposed of according to your institution's specific procedures for contaminated lab trash[13].
C. Empty Containers:
-
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue[9].
-
Crucially, the rinsate from this process is also hazardous waste. Collect all three rinses and add them to your liquid hazardous waste container for this chemical[9].
-
After triple-rinsing and air-drying, the container can often be disposed of in the regular trash or recycled, but you must first deface the original label to prevent confusion[9]. Always confirm this final step with your local EH&S guidelines.
-
Store all hazardous waste containers in your designated SAA, segregated by compatibility. For example, keep this aminopyridine waste away from acids and strong oxidizers[1].
-
Ensure the SAA is inspected weekly for leaks or container degradation[1].
-
Request a hazardous waste collection from your institution's EH&S department before you exceed regulatory time or quantity limits (e.g., within 90-180 days of the start date, or before accumulating 55 gallons)[8][13].
Disposal Process Visualization
The following diagram illustrates the decision-making process for handling waste streams of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. Your institution's EH&S department implements specific procedures to ensure compliance with these federal and state regulations. Following this guide is essential for protecting yourself, your colleagues, and the environment, while ensuring your laboratory remains in compliance with the law[8].
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acs.org [acs.org]
- 3. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. pfw.edu [pfw.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. lobachemie.com [lobachemie.com]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 6-(Diethylamino)pyridine-3-carbaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(Diethylamino)pyridine-3-carbaldehyde. The following procedures are based on best practices derived from safety data sheets of structurally similar pyridine carbaldehydes. It is imperative to handle this compound with caution in a well-equipped laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133.[1] | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber) and a lab coat or impervious clothing.[1][3] | Prevents skin contact, which may cause irritation, burns, or allergic reactions.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[1][4] | Required if working outside a fume hood or if ventilation is inadequate to prevent inhalation of harmful vapors.[5] |
Operational Plan
A systematic approach to handling this compound is essential to minimize risk. This operational plan is divided into pre-handling, handling, and post-handling procedures.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
Pre-Handling Procedure:
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary laboratory equipment, including the chemical container, reaction vessels, and any required reagents.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling Procedure:
-
Work in a Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Ignition Sources: Keep the chemical away from heat, sparks, and open flames, as related compounds can be combustible.[1]
-
Maintain Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors.[6]
-
Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.
Post-Handling Procedure:
-
Decontamination: Thoroughly clean and decontaminate the work surface and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
-
PPE Removal: Remove personal protective equipment in a manner that avoids self-contamination.
Emergency and First Aid Measures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
| Spill | In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material.[5] Collect the absorbed material into a suitable container for disposal.[5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
Caption: Step-by-step protocol for the safe disposal of chemical waste.
-
Waste Collection: Collect all waste materials, including unused chemical and contaminated items (e.g., gloves, absorbent materials), in a designated and properly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Professional Disposal: Dispose of the chemical waste through an approved and licensed waste disposal company, following all applicable local, state, and federal regulations.[6] Do not pour this chemical down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
